Product packaging for Naftifine Hydrochloride(Cat. No.:CAS No. 65473-14-5)

Naftifine Hydrochloride

Cat. No.: B001222
CAS No.: 65473-14-5
M. Wt: 323.9 g/mol
InChI Key: OLUNPKFOFGZHRT-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naftifine hydrochloride is a hydrochloride and an allylamine antifungal drug.
This compound is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which this compound exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. This compound can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for tinea pedis and tinea.
See also: Naftifine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClN B001222 Naftifine Hydrochloride CAS No. 65473-14-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045496
Record name Naftifine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65473-14-5
Record name Naftifine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftifine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAFTIFINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftifine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTIFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Naftifine Hydrochloride: A Deep Dive into Squalene Epoxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Naftifine hydrochloride, a synthetic allylamine antifungal agent, exerts its therapeutic effect by potently and selectively inhibiting the fungal enzyme squalene epoxidase. This crucial enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. This technical guide provides an in-depth exploration of the mechanism of squalene epoxidase inhibition by naftifine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

Naftifine's primary mechanism of action is the non-competitive inhibition of squalene epoxidase.[1][2] This inhibition disrupts the ergosterol biosynthesis pathway at an early stage, leading to a cascade of events that are detrimental to the fungal cell.[3][4][5]

The two primary consequences of this enzymatic blockade are:

  • Ergosterol Depletion: The inhibition of squalene epoxidase leads to a deficiency of ergosterol in the fungal cell membrane.[5][6] This depletion alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-bound enzymes, ultimately hindering fungal growth and replication.[3]

  • Squalene Accumulation: The blockage of the metabolic pathway causes the precursor, squalene, to accumulate to toxic levels within the fungal cell.[5][6] High concentrations of squalene are themselves detrimental, interfering with cell membrane function and contributing to the fungicidal activity of naftifine.[3]

This dual mechanism of action—ergosterol depletion and squalene accumulation—makes naftifine a highly effective antifungal agent.[3]

Quantitative Data on Squalene Epoxidase Inhibition

The inhibitory activity of naftifine and its analogue, terbinafine, against squalene epoxidase has been quantified in various fungal species and compared to its effect on the mammalian enzyme. This selectivity for the fungal enzyme is a key factor in its favorable safety profile.

CompoundOrganism/Enzyme SourceInhibition Constant (Ki)IC50Reference(s)
Naftifine Candida albicans1.1 µM[1][2]
Candida parapsilosisSlightly more sensitive than C. albicans[1][2]
Trichophyton rubrum114.6 nM[4]
Terbinafine Candida albicans0.03 µM[1][2]
Trichophyton rubrum15.8 nM[4]
Rat Liver77 µM[1][2]
Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC50 (µg/mL)MFC90 (µg/mL)Reference(s)
Naftifine HCl All Dermatophytes (75 isolates)0.015 - 1.00.060.250.5 - >648.0>32[7]
Epidermophyton floccosum (75 isolates)0.12 - 0.250.120.120.5 - >648.0>32[7]

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of naftifine on squalene epoxidase activity.

1. Preparation of Microsomes:

  • Fungal cells (e.g., Candida albicans, Trichophyton rubrum) are cultured and harvested.
  • The cell walls are disrupted by mechanical means (e.g., glass beads, French press) in a suitable buffer.
  • The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound squalene epoxidase.

2. Enzyme Assay:

  • The reaction mixture contains the microsomal preparation, a buffer system (e.g., Tris-HCl), and necessary cofactors such as NADPH and FAD.[8][9]
  • A radiolabeled substrate, such as [14C]farnesyl pyrophosphate or [14C]squalene, is added to the mixture.[8][10]
  • The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.
  • The reaction is terminated by the addition of a strong base (e.g., KOH in methanol).

3. Analysis:

  • Lipids are extracted from the reaction mixture using an organic solvent (e.g., hexane).
  • The extracted lipids, including the unreacted substrate and the product (2,3-oxidosqualene), are separated by thin-layer chromatography (TLC).
  • The radioactivity of the substrate and product spots is quantified using a radio-TLC scanner or by scintillation counting.
  • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by testing a range of inhibitor concentrations.

Determination of Ergosterol Biosynthesis Inhibition in Whole Fungal Cells

This method assesses the impact of naftifine on the entire ergosterol biosynthesis pathway within intact fungal cells.

1. Fungal Cell Culture and Treatment:

  • Fungal cells are grown in a suitable liquid culture medium.
  • A known concentration of this compound is added to the culture. A control culture without the inhibitor is run in parallel.

2. Radiolabeling:

  • A radiolabeled precursor of ergosterol biosynthesis, such as [14C]acetate, is added to both the treated and control cultures.[5][6]
  • The cultures are incubated for a period to allow for the incorporation of the radiolabel into lipids.

3. Lipid Extraction and Analysis:

  • The fungal cells are harvested, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).
  • The extracted lipids are saponified to release the sterols.
  • The non-saponifiable lipids, which include ergosterol and squalene, are extracted with an organic solvent (e.g., hexane).
  • The different lipid fractions are separated by TLC or high-performance liquid chromatography (HPLC).
  • The amount of radioactivity in the ergosterol and squalene fractions is quantified to determine the effect of naftifine on their respective levels.

Visualizing the Mechanism and Workflows

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Naftifine cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Multiple Steps Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Multiple Steps Squalene Squalene Farnesyl_Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene_Epoxidase Squalene Epoxidase Squalene_Accumulation Squalene Accumulation Squalene->Squalene_Accumulation Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol_Depletion Ergosterol Depletion 2,3-Oxidosqualene->Ergosterol_Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Naftifine Naftifine Naftifine->Squalene_Epoxidase Inhibits Increased_Permeability Increased Membrane Permeability Ergosterol_Depletion->Increased_Permeability Disrupted_Enzyme_Function Disrupted Enzyme Function Ergosterol_Depletion->Disrupted_Enzyme_Function Squalene_Accumulation->Increased_Permeability Fungal_Cell_Death Fungal Cell Death Increased_Permeability->Fungal_Cell_Death Disrupted_Enzyme_Function->Fungal_Cell_Death

Caption: Inhibition of Squalene Epoxidase by Naftifine in the Fungal Ergosterol Biosynthesis Pathway.

Squalene_Epoxidase_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Start Start Culture_Fungi Culture Fungal Cells Start->Culture_Fungi Harvest_Cells Harvest Cells Culture_Fungi->Harvest_Cells Cell_Disruption Cell Disruption Harvest_Cells->Cell_Disruption Isolate_Microsomes Isolate Microsomes (Differential Centrifugation) Cell_Disruption->Isolate_Microsomes Reaction_Setup Set up Reaction Mixture: Microsomes, Buffer, Cofactors Isolate_Microsomes->Reaction_Setup Add_Inhibitor Add Naftifine (Test) or Vehicle (Control) Reaction_Setup->Add_Inhibitor Add_Substrate Add Radiolabeled Squalene Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (e.g., with KOH) Incubate->Terminate_Reaction Lipid_Extraction Lipid Extraction Terminate_Reaction->Lipid_Extraction TLC_Separation TLC Separation of Squalene and 2,3-Oxidosqualene Lipid_Extraction->TLC_Separation Quantify_Radioactivity Quantify Radioactivity TLC_Separation->Quantify_Radioactivity Calculate_Inhibition Calculate % Inhibition and IC50 Quantify_Radioactivity->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental Workflow for an In Vitro Squalene Epoxidase Inhibition Assay.

Cellular_Consequences_Logic cluster_effects Primary Effects cluster_downstream Downstream Consequences Naftifine Naftifine Squalene_Epoxidase_Inhibition Squalene Epoxidase Inhibition Naftifine->Squalene_Epoxidase_Inhibition Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxidase_Inhibition->Ergosterol_Depletion Squalene_Accumulation Squalene Accumulation Squalene_Epoxidase_Inhibition->Squalene_Accumulation Altered_Membrane_Properties Altered Membrane Fluidity & Permeability Ergosterol_Depletion->Altered_Membrane_Properties Impaired_Enzyme_Function Impaired Membrane-Bound Enzyme Function Ergosterol_Depletion->Impaired_Enzyme_Function Squalene_Accumulation->Altered_Membrane_Properties Cellular_Stress Increased Cellular Stress Squalene_Accumulation->Cellular_Stress Fungal_Cell_Death Fungicidal Effect Altered_Membrane_Properties->Fungal_Cell_Death Impaired_Enzyme_Function->Fungal_Cell_Death Cellular_Stress->Fungal_Cell_Death

Caption: Logical Flow of Naftifine's Antifungal Action from Enzyme Inhibition to Cell Death.

References

physicochemical properties of Naftifine Hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Naftifine Hydrochloride Powder

Introduction

This compound (CAS: 65473-14-5) is a synthetic, broad-spectrum antifungal agent belonging to the allylamine class of compounds.[1] It is primarily used for the topical treatment of superficial dermatomycoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] The mechanism of action involves the selective inhibition of the enzyme squalene 2,3-epoxidase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane integrity and resulting in fungicidal activity against dermatophytes and fungistatic activity against yeasts.[4][5]

This technical guide provides a comprehensive overview of the core . The information presented is intended for researchers, scientists, and drug development professionals involved in formulation, analytical development, and quality control.

Chemical and Physical Properties

This compound is the hydrochloride salt form of naftifine.[4] It exists as a white to light yellow or off-white crystalline powder.[2][6]

Identification and Molecular Structure
PropertyValueSource
Chemical Name (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride[5]
Synonyms Naftin, Exoderil, Naftifungin[2][7]
CAS Number 65473-14-5[5]
Molecular Formula C₂₁H₂₂ClN[2][8]
Molecular Weight 323.86 g/mol [2]
InChIKey OLUNPKFOFGZHRT-YGCVIUNWSA-N[2]
Physicochemical Data

The following table summarizes key quantitative . These parameters are critical for predicting its behavior during formulation and its bioavailability.

PropertyValueSource
Melting Point 172-175°C[2]
174.0 to 180.0 °C[6]
177 °C[7]
pKa (Strongest Basic) 8.99 (Predicted)[3][8]
logP (Octanol-Water) 5.4 (Experimental, for Naftifine base)[9]
4.96 (Predicted, for HCl salt)[8]
Topological Polar Surface Area 3.2 Ų[4]
Rotatable Bond Count 5[3][4]
Solubility Profile

This compound is soluble in polar organic solvents and sparingly soluble in aqueous buffers.[2][10]

SolventSolubilitySource
Ethanol ~5 mg/mL[10]
8 mg/mL (24.7 mM)[11]
25 mg/mL (77.19 mM)[12]
50 mg/mL[2]
DMSO ~10 mg/mL[10]
100 mg/mL (308.77 mM)[11][12]
Dimethyl Formamide (DMF) Soluble[10]
Methylene Chloride Soluble[2]
Water 2.5 mg/mL (7.72 mM)[11]
0.000229 mg/mL (Predicted)[8]
Aqueous Buffers (PBS pH 7.2) Sparingly soluble; ~0.16 mg/mL in a 1:5 DMF:PBS solution[10]

Mechanism of Action Pathway

The primary antifungal activity of this compound stems from its interference with the ergosterol biosynthesis pathway in fungi.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Epoxidase Ergosterol_Pathway Downstream Steps Epoxidase->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Naftifine Naftifine Naftifine->Epoxidase Inhibition

Caption: Mechanism of action of Naftifine via inhibition of squalene epoxidase.

Solid-State Characterization

Appearance

This compound is a white to off-white or light yellow crystalline powder.[2][6]

Polymorphism

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Studies have identified several novel crystalline forms (polymorphs) of this compound, designated as Type I, II, III, and IV.[13] Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct characteristic absorption peaks at specific 2θ angles.[13] For example, Crystal Form I is characterized by XRPD peaks at 2θ angles of approximately 6.84, 13.54, 15.80, 16.92, and 17.76.[13] The existence of polymorphs necessitates careful control of the crystallization process during manufacturing to ensure batch-to-batch consistency.

Experimental Protocols & Methodologies

A thorough investigation of the physicochemical properties is essential for the quality control and formulation of pharmaceutical products.[14]

General Physicochemical Characterization Workflow

The characterization of an API like this compound powder follows a logical progression from basic identification to detailed performance-related tests.

G cluster_0 Initial Characterization cluster_1 Structural & Purity Analysis cluster_2 Performance & Stability Appearance Appearance & Color Solubility Solubility Screening MeltingPoint Melting Point (DSC) Polymorphism Polymorphism (XRPD) MeltingPoint->Polymorphism Purity Purity & Impurities (HPLC) Structure Structure Elucidation (NMR, FTIR) ParticleSize Particle Size Analysis Structure->ParticleSize Stability Forced Degradation & Stability Studies

Caption: General experimental workflow for API physicochemical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity and quantifying the amount of this compound in bulk material and formulated products.[15][16]

  • Objective: To separate, identify, and quantify this compound and its potential impurities or degradation products.[15]

  • Methodology Example (Isocratic RP-HPLC):

    • Column: Inertsil ODS column.[16]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 35:40:25 v/v/v), with an additive like triethylamine (0.8%), and pH adjusted to 5.5 with acetic acid.[16]

    • Flow Rate: 1.4 mL/min.[16]

    • Detection: UV detection at 265 nm.[16][17]

    • Retention Time: Approximately 4.0 minutes under these conditions.[16]

  • Validation: The method is validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control.[15][16]

HPLC Analysis Workflow

G A Sample Preparation (Dissolve powder in diluent) B Inject into HPLC System A->B C Separation on Reverse-Phase Column B->C D Elution with Isocratic Mobile Phase C->D E UV Detection (e.g., 265 nm) D->E F Data Acquisition & Analysis (Chromatogram) E->F G Quantification (Purity, Assay) F->G

Caption: A typical workflow for the HPLC analysis of this compound.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and thermal behavior of the powder. It can also be used to detect polymorphism, as different crystal forms will have different melting points and thermal transition profiles.

  • Protocol: A small, accurately weighed sample of this compound powder is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is observed as an endothermic peak on the resulting thermogram.

X-Ray Powder Diffraction (XRPD)
  • Objective: To identify the crystalline structure and detect polymorphism.

  • Protocol: A sample of the powder is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystal form.[13]

Particle Size Analysis
  • Objective: To determine the particle size distribution of the powder, which affects dissolution rate, flowability, and content uniformity in solid dosage forms.

  • Protocol: Laser diffraction is a common method. The powder is dispersed in a suitable medium and passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and this data is used to calculate the particle size distribution.[18]

Stability

This compound should be stored in a well-ventilated, dry place, protected from light, and kept in a tightly closed container. Recommended storage temperatures are often between 2-8°C.[2] Stability studies are crucial to determine the shelf-life of the API and the final drug product. Forced degradation studies (exposing the drug to heat, light, acid, base, and oxidation) are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods like HPLC.[15]

Conclusion

This guide provides a detailed overview of the essential . A thorough understanding and characterization of its solubility, solid-state properties, and stability are fundamental for the successful development of safe, effective, and stable pharmaceutical formulations. The experimental protocols outlined, particularly HPLC and XRPD, are critical tools for ensuring the quality and consistency of the active pharmaceutical ingredient.

References

Spectroscopic and Chromatographic Characterization of Naftifine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its broad-spectrum activity against a variety of dermatophytes, the fungi responsible for common skin infections like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][2] Its mechanism of action involves the specific inhibition of squalene 2,3-epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This disruption leads to a fungicidal accumulation of squalene and a deficiency of ergosterol, compromising the integrity of the fungal cell membrane.[3][6][7]

This technical guide provides an in-depth overview of the core spectroscopic and chromatographic methods used for the analysis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

The foundational step in the analysis of any active pharmaceutical ingredient (API) is the confirmation of its identity and basic properties.

PropertyValueReference(s)
Chemical Name (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride[8][9]
Molecular Formula C₂₁H₂₂ClN[7][8]
Molecular Weight 323.9 g/mol [7]
CAS Number 65473-14-5[8][10]
Appearance White to off-white crystalline powder[11]
Melting Point 172-180 °C[11]
Solubility Soluble in ethanol (~50 mg/mL) and DMSO (~5 mg/mL); Insoluble in water.[8][10][11]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Naftifine's efficacy stems from its targeted disruption of fungal cell membrane synthesis. The following diagram illustrates this inhibitory pathway.

Naftifine_MoA cluster_effects Squalene Squalene Epoxidase Squalene 2,3-Epoxidase Squalene->Epoxidase Accumulation Toxic Accumulation Squalene->Accumulation SqualeneEpoxide Squalene Epoxide Epoxidase->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Multiple Steps Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Lanosterol->Ergosterol Multiple Steps Depletion Depletion Ergosterol->Depletion Naftifine Naftifine HCl Naftifine->Epoxidase Inhibition

Caption: Mechanism of action of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and identification of this compound, based on the absorption of ultraviolet light by its chromophoric structures, namely the naphthalene and phenyl rings.

Experimental Protocol
  • Solvent Selection: Use spectroscopic grade methanol or ethanol.

  • Standard Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).

  • Working Solution: Dilute the stock solution to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh Naftifine HCl Dissolve Dissolve in Methanol/Ethanol Weigh->Dissolve Dilute Dilute to final concentration Dissolve->Dilute Scan Scan Sample (200-400 nm) Dilute->Scan Record Record Absorbance Spectrum Scan->Record Identify Identify λmax Record->Identify IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Mix Mix Sample with KBr Press Press into Pellet Mix->Press Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Press->Acquire Compare Compare to Reference Standard Acquire->Compare note Alternatively, use ATR for direct solid analysis. NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dissolve Dissolve Sample in DMSO-d6 AddTMS Add TMS Internal Standard Dissolve->AddTMS Acquire Acquire ¹H and ¹³C NMR Spectra AddTMS->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze & Assign Chemical Shifts Process->Analyze MS_Workflow cluster_prep Sample Introduction cluster_analysis MS Analysis Inject Inject Sample into LC System Ionize Ionize (ESI+) Inject->Ionize Detect Detect Parent Ion [M+H]⁺ Ionize->Detect Fragment Fragment Ion (CID) Detect->Fragment Analyze Analyze Mass Spectrum Fragment->Analyze

References

In Vitro Spectrum of Activity for Naftifine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its broad-spectrum activity, particularly against dermatophytes, the fungi responsible for common superficial skin infections. This technical guide provides an in-depth analysis of the in vitro activity of this compound, its mechanism of action, and the standardized protocols used for its evaluation. Quantitative data from multiple studies are summarized to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a member of the allylamine class of antifungals. Its primary mechanism of action is the specific inhibition of the fungal enzyme squalene 2,3-epoxidase.[1][2][3] This enzyme is a critical component in the fungal sterol biosynthesis pathway, responsible for converting squalene to 2,3-oxidosqualene, a precursor to ergosterol.[2] Ergosterol is the principal sterol in fungal cell membranes, where it regulates fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of squalene epoxidase by naftifine has a dual antifungal effect:

  • Ergosterol Depletion : The blockage of the pathway leads to a deficiency of ergosterol, which compromises the structural integrity and function of the fungal cell membrane.[2][4]

  • Squalene Accumulation : The upstream blockage causes a buildup of intracellular squalene, which is toxic to fungal cells at high concentrations, leading to further membrane disruption and cell death.[1][2][5]

This mechanism results in fungicidal activity against dermatophytes and fungistatic activity against yeasts like Candida species.[6][7][8] The selective toxicity of naftifine is attributed to the significantly higher sensitivity of the fungal squalene epoxidase enzyme compared to its mammalian counterpart.[9]

Naftifine_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Lanosterol Lanosterol Epoxide->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Depletion Ergosterol Depletion Membrane->Depletion Naftifine This compound Inhibition Naftifine->Inhibition Inhibition->Squalene Death Fungicidal / Fungistatic Effect Accumulation->Death Depletion->Death

Caption: Mechanism of action of this compound.

In Vitro Spectrum of Activity

Naftifine has demonstrated potent in vitro activity against a wide range of fungi. Its efficacy is most pronounced against dermatophytes.[10][11] It also exhibits activity against various molds and yeasts, although generally to a lesser extent.[11][12]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against various fungal groups.

Table 1: In Vitro Activity of this compound Against Dermatophytes

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Activity Type
Trichophyton rubrum350 (combined)0.015 - 1.0[10][13][14]0.06[10]0.25[10]Primarily Fungicidal[10]
Trichophyton mentagrophytes350 (combined)0.015 - 1.0[10][13][14]0.06[10]0.25[10]Primarily Fungicidal[10]
Trichophyton tonsurans350 (combined)0.015 - 1.0[10][13][14]0.06[10]0.25[10]Primarily Fungicidal[10]
Epidermophyton floccosum350 (combined)0.015 - 1.0[10][13][14]0.06[10]0.25[10]Primarily Fungistatic[10]
Microsporum canis350 (combined)0.015 - 1.0[10][13][14]0.06[10]0.25[10]Primarily Fungistatic[10]
General Dermatophytes380.1 - 0.2[12]--Fungicidal[12]

Table 2: In Vitro Activity of this compound Against Yeasts and Molds

OrganismNo. of StrainsMIC Range (µg/mL)Activity Type
Candida spp.771.5 - >100[12]Primarily Fungistatic[6][7]
Candida albicans--Fungistatic[6][8]
Aspergillus spp.60.8 - 12.5[12]Moderately Active[11]
Sporothrix schenckii20.8 - 1.5[12]Moderately Active[11]

Experimental Protocols for Susceptibility Testing

The determination of in vitro activity (MIC and MFC) is performed using standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M38-A2)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[10]

Methodology:

  • Drug Preparation: this compound is dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar). The conidia are harvested and suspended in sterile saline. The suspension is adjusted using a spectrophotometer to a specified optical density, which corresponds to a standard conidial concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL for dermatophytes).[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually compared to the drug-free growth control well.[16]

  • MFC Determination (Optional): To determine if the drug is fungicidal or fungistatic, a small aliquot (e.g., 100 µL) is taken from the wells showing no growth and subcultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plate after incubation. Fungicidal activity is often defined as an MFC within 2-3 dilutions (≤4x) of the MIC.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Isolate Fungal Isolate from Culture Inoculum Prepare Standardized Inoculum Suspension (CLSI M38-A2) Isolate->Inoculum Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Drug Naftifine HCl Stock Solution Dilution Perform 2-fold Serial Dilutions of Naftifine in 96-Well Plate (using RPMI 1640 medium) Drug->Dilution Dilution->Inoculate Incubate Incubate Plate (e.g., 4-7 days at 28°C) Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read MIC Determine MIC: Lowest concentration with complete growth inhibition Read->MIC MFC_Step Subculture from clear wells onto drug-free agar MIC->MFC_Step MFC Determine MFC: Lowest concentration with no subsequent growth MFC_Step->MFC

Caption: Workflow for MIC/MFC determination via broth microdilution.

Potential for Resistance

Studies investigating the potential for resistance development have shown promising results for this compound. In one study, six strains of dermatophytes were subjected to 15 serial passages in the presence of the drug. The MICs for all isolates remained constant throughout the passages, indicating that naftifine did not induce resistance under these in vitro conditions.[10][13] To date, there have been no significant reports of resistance developing in organisms that were initially susceptible to naftifine.[17]

Conclusion

This compound exhibits potent in vitro antifungal activity, characterized by a broad spectrum that is particularly effective against the dermatophytes responsible for most superficial fungal infections of the skin. Its mechanism of action, the inhibition of squalene epoxidase, provides a fungicidal effect against these key pathogens. Standardized testing protocols confirm its low MIC values against Trichophyton, Microsporum, and Epidermophyton species. Furthermore, the lack of induced resistance in laboratory studies suggests a durable efficacy, making it a valuable agent in the topical treatment of dermatomycoses.

References

Naftifine Hydrochloride: A Comprehensive Technical Guide on its Potential as a Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Naftifine hydrochloride, a synthetic allylamine antifungal agent, has long been a cornerstone in the topical treatment of superficial dermatomycoses. Its well-defined mechanism of action, targeting a critical enzyme in the fungal cell membrane biosynthesis pathway, combined with a favorable safety profile, positions it as an exemplary lead compound for the development of novel antifungal agents. This technical guide delves into the core scientific principles of naftifine, presenting its mechanism of action, structure-activity relationships, and antifungal efficacy through quantitative data, detailed experimental protocols, and visual workflows. The objective is to provide a comprehensive resource for researchers aiming to leverage the naftifine scaffold for future drug discovery and development initiatives.

Introduction: The Allylamine Antifungal Naftifine

This compound is a first-generation allylamine antifungal drug, primarily utilized for the topical treatment of tinea pedis, tinea cruris, and tinea corporis.[1][2] Its fungicidal activity against a broad spectrum of dermatophytes, such as Trichophyton, Microsporum, and Epidermophyton species, has been well-established.[3] Beyond its antifungal properties, naftifine also exhibits clinically significant anti-inflammatory and antibacterial effects, which can be beneficial in treating inflamed fungal infections.[4][5] The unique mode of action, targeting squalene epoxidase, distinguishes it from other antifungal classes like azoles and polyenes, making it a valuable therapeutic agent and an intriguing starting point for new drug development.[2][6]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal action of this compound is the specific inhibition of the enzyme squalene 2,3-epoxidase (also known as squalene monooxygenase).[4][7] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-epoxysqualene.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4]

The inhibition of squalene epoxidase by naftifine leads to two significant downstream effects that contribute to its antifungal activity:

  • Depletion of Ergosterol: The blockage of the pathway leads to a deficiency in ergosterol, which compromises the structural integrity and function of the fungal cell membrane. This results in increased permeability and, ultimately, cell death.[4][8]

  • Accumulation of Squalene: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[3] High concentrations of intracellular squalene are toxic to the cell, further contributing to the antifungal effect.[4]

This dual mechanism of action, combining fungistatic (due to ergosterol depletion) and fungicidal (due to squalene accumulation) effects, makes naftifine a highly effective antifungal agent.[7]

Signaling Pathway Diagram

Naftifine Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Downstream Effects Squalene Squalene 2,3-Epoxysqualene 2,3-Epoxysqualene Squalene->2,3-Epoxysqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Epoxysqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Naftifine_HCl Naftifine HCl Naftifine_HCl->Squalene_Epoxidase_Node Inhibition Ergosterol_Depletion Ergosterol Depletion Squalene_Accumulation Squalene Accumulation Fungal_Cell_Death Fungal Cell Death Ergosterol_Depletion->Fungal_Cell_Death Compromised Membrane Integrity Squalene_Accumulation->Fungal_Cell_Death Cellular Toxicity

Caption: Mechanism of this compound action.

Quantitative Data: In Vitro Antifungal Activity

The potency of this compound has been quantified against a wide range of fungal pathogens. The following tables summarize key in vitro activity data, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: MIC and MFC of this compound against Dermatophytes[9]
Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Trichophyton rubrum1500.015 - 0.250.030.120.03 - 0.5
Trichophyton mentagrophytes1000.015 - 0.50.060.250.03 - 1.0
Trichophyton tonsurans500.03 - 1.00.120.50.06 - 2.0
Epidermophyton floccosum250.03 - 0.250.120.250.12 - 2.0
Microsporum canis250.06 - 1.00.251.00.25 - >2.0
All Dermatophytes 350 0.015 - 1.0 0.06 0.25 N/A

MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates.

Table 2: IC₅₀ Values of Naftifine Against Fungal Enzymes
EnzymeOrganismIC₅₀Reference
Squalene monooxygenaseCandida albicans6.50 (pIC₅₀)[9]
Dehydrosqualene desaturaseStaphylococcus aureus6.53 (pIC₅₀)[9]

pIC₅₀ is the negative log of the IC₅₀ value.

Experimental Protocols

Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

The determination of MIC and MFC values for this compound is performed following the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable organisms (MFC).

Materials:

  • This compound stock solution

  • 96-well U-bottom microdilution plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL

  • Spectrophotometer

  • Incubator

  • Sabouraud dextrose agar (SDA) plates

Procedure:

  • Drug Dilution: A serial twofold dilution of this compound is prepared in the 96-well plates using RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are grown on SDA, and a suspension is prepared in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, and then further diluted to achieve the final inoculum concentration.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for a duration dependent on the fungal species (e.g., 48-72 hours for Trichophyton spp.).

  • MIC Determination: The MIC is determined as the lowest concentration of naftifine that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.[12]

  • MFC Determination: An aliquot from each well showing no visible growth is subcultured onto an SDA plate. The plates are incubated at 35°C until growth is seen in the control subcultures. The MFC is the lowest drug concentration from which there is no fungal growth on the subculture plate.

Experimental Workflow Diagram

MIC_MFC_Workflow start Start prep_drug Prepare Serial Dilutions of Naftifine HCl start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microdilution Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic mic_result MIC Value read_mic->mic_result subculture Subculture from Wells with No Growth read_mic->subculture end End incubate_subculture Incubate Agar Plates subculture->incubate_subculture read_mfc Determine MFC (Lowest Concentration with No Growth) incubate_subculture->read_mfc mfc_result MFC Value read_mfc->mfc_result mfc_result->end

Caption: Workflow for MIC and MFC determination.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves a three-step process.[13]

Step 1: Synthesis of 1-Chloromethyl Naphthalene

  • Naphthalene is reacted with paraformaldehyde and hydrochloric acid in the presence of glacial acetic acid and phosphoric acid.

  • The mixture is heated, and upon cooling, the crude 1-chloromethyl naphthalene is separated and washed.

Step 2: Synthesis of N-methyl-1-naphthyl Methylamine

  • The crude 1-chloromethyl naphthalene is reacted with methylamine to form N-methyl-1-naphthyl methylamine.

Step 3: Synthesis of this compound

  • N-methyl-1-naphthyl methylamine is reacted with cinnamyl chloride in a suitable solvent with an acid binding agent (e.g., NaOH in toluene).

  • The resulting naftifine base is then acidified with hydrochloric acid to yield this compound, which can be purified by recrystallization.

Alternative methods, such as a one-pot three-component reaction involving an amine, formaldehyde, and styrene catalyzed by a Lewis acid, have also been developed to simplify the process.[14][15]

Naftifine as a Lead Compound: Structure-Activity Relationships (SAR)

The potential of naftifine as a lead compound stems from its well-defined structure, which allows for systematic modification to explore and optimize its antifungal activity. SAR studies have revealed key structural requirements for its antimycotic effects.[6]

  • Tertiary Allylamine Function: This functional group is considered a prerequisite for antifungal activity.

  • N-Methyl Group: While not strictly essential, the methyl group generally provides optimal activity.

  • Naphthylmethyl Group: This bulky, lipophilic group is crucial for potent activity. Modifications to the naphthalene ring can modulate activity and spectrum.

  • Cinnamyl Group (Phenyl Ring): The phenyl ring of the cinnamyl group is the most amenable to variation. Substitutions on this ring can be made to alter pharmacokinetic properties and potentially enhance activity against specific fungal species.[6]

The established SAR provides a rational basis for designing new naftifine derivatives with improved potency, a broader spectrum of activity, or enhanced pharmacokinetic profiles.

Lead Compound Development Logic

Lead_Compound_Logic lead_compound Lead Compound (Naftifine) sar_analysis Structure-Activity Relationship (SAR) Analysis lead_compound->sar_analysis chem_synthesis Chemical Synthesis of Derivatives sar_analysis->chem_synthesis Rational Design bio_screening Biological Screening (In Vitro & In Vivo) chem_synthesis->bio_screening bio_screening->sar_analysis Feedback Loop optimized_candidate Optimized Candidate bio_screening->optimized_candidate Improved Potency/ Pharmacokinetics

References

Methodological & Application

Application Notes and Protocols: Naftifine Hydrochloride In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal susceptibility testing of Naftifine Hydrochloride. The information is curated for professionals in research and drug development, focusing on standardized methodologies and data interpretation.

Introduction

This compound is a synthetic allylamine antifungal agent renowned for its potent activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[1][2] Its primary mechanism of action involves the specific inhibition of the squalene epoxidase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[1][3][4] This inhibition leads to a deficiency in ergosterol, which is vital for fungal cell membrane integrity, and a toxic intracellular accumulation of squalene, ultimately resulting in fungal cell death.[1][3] In vitro susceptibility testing is crucial for evaluating its efficacy against various fungal isolates, monitoring for potential resistance, and guiding further research.

Mechanism of Action: Squalene Epoxidase Inhibition

Naftifine targets the fungal cell membrane's synthesis pathway at an earlier stage than azole antifungals. The inhibition of squalene epoxidase disrupts the conversion of squalene to 2,3-epoxysqualene, the precursor to lanosterol and subsequently ergosterol.[1][3] This dual-action of ergosterol depletion and squalene accumulation contributes to its primarily fungicidal effect against dermatophytes.[2][5]

naftifine_mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase accumulation Toxic Squalene Accumulation squalene->accumulation Leads to squalene_epoxide 2,3-Epoxysqualene lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death Leads to naftifine Naftifine Hydrochloride naftifine->squalene_epoxidase depletion Ergosterol Depletion naftifine->depletion Causes squalene_epoxidase->squalene_epoxide Conversion accumulation->death depletion->membrane Disrupts

Caption: this compound's mechanism of action in the fungal ergosterol pathway.

Quantitative Data Summary

This compound has demonstrated potent in vitro activity against a wide array of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies.

Table 1: In Vitro Activity of this compound Against Dermatophytes

Fungal Group No. of Strains MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
All Dermatophytes 350 0.015 - 1.0 0.06 0.25 [6][7][8]
Dermatophytes 38 0.1 - 0.2 N/A N/A [5][9]

| T. mentagrophytes / T. interdigitale Complex | 498 | N/A | N/A | 8.0 |[10] |

Table 2: Fungicidal Activity of this compound

Fungal Species MFC Range (µg/mL) Fungicidal Activity Reference
Trichophyton spp. 0.125 - 0.25 Fungicidal against 85% of isolates [7][11][12]

| E. floccosum | 0.5 - 8.0 | N/A |[7] |

Table 3: In Vitro Activity Against Other Fungi

Fungal Group No. of Strains MIC Range (µg/mL) Reference
Aspergillus spp. 6 0.8 - 12.5 [5][9]

| Candida spp. | 77 | 1.5 - >100 |[5][9] |

Note: MIC values can vary based on the specific testing methodology and fungal isolates.

Experimental Protocols

Standardized protocols are essential for reproducible in vitro antifungal susceptibility testing. The methods outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document for filamentous fungi.[6][13][14][15][16]

Protocol 1: Broth Microdilution Susceptibility Testing

This method is the reference standard for determining the MIC of antifungal agents against filamentous fungi.[16][17]

broth_microdilution_workflow start Start prep_drug 1. Prepare Naftifine Stock & Serial Dilutions in Plate start->prep_drug prep_inoculum 2. Prepare Standardized Fungal Inoculum (e.g., 1-3 x 10³ CFU/mL) prep_drug->prep_inoculum inoculate 3. Inoculate Microtiter Plate Wells (Final Volume ~200 µL) prep_inoculum->inoculate controls 4. Include Sterility (Media) & Growth (No Drug) Controls inoculate->controls incubate 5. Incubate Plates (e.g., 28-35°C for 4-10 days) controls->incubate read_mic 6. Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic interpret 7. Determine MIC (Lowest concentration with significant growth inhibition) read_mic->interpret end End interpret->end agar_dilution_workflow start Start prep_agar 1. Prepare Molten Agar (e.g., RPMI-1640 Agar) start->prep_agar add_drug 2. Add Naftifine to Agar to Achieve Final Concentrations prep_agar->add_drug pour_plates 3. Pour Drug-Containing Agar into Petri Dishes and Solidify add_drug->pour_plates prep_inoculum 4. Prepare Standardized Fungal Inoculum pour_plates->prep_inoculum spot_inoculate 5. Spot Inoculate a Defined Volume onto Agar Surface prep_inoculum->spot_inoculate incubate 6. Incubate Plates (Inverted, appropriate temp/time) spot_inoculate->incubate read_mic 7. Read Plates for Growth incubate->read_mic interpret 8. Determine MIC (Lowest concentration with no visible growth) read_mic->interpret end End interpret->end time_kill_workflow start Start prep_tubes 1. Prepare Broth Tubes with Naftifine (e.g., 0.25x, 0.5x, 1x MFC) start->prep_tubes prep_inoculum 2. Prepare Standardized Fungal Inoculum (e.g., 3 x 10³ CFU/mL) prep_tubes->prep_inoculum inoculate 3. Inoculate Test Tubes and a Growth Control Tube prep_inoculum->inoculate incubate 4. Incubate Tubes in a Shaking Incubator inoculate->incubate sample 5. At Time Points (0, 6, 12, 24, 48h), Remove Aliquots incubate->sample plate 6. Serially Dilute and Plate Aliquots onto Agar Plates sample->plate incubate_plates 7. Incubate Agar Plates until Colonies are Visible plate->incubate_plates count 8. Count Colony Forming Units (CFU) incubate_plates->count plot 9. Plot log₁₀ CFU/mL vs. Time count->plot end End plot->end

References

Application Note: Quantitative Analysis of Naftifine Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Naftifine Hydrochloride in pharmaceutical formulations using validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. This compound is an allylamine antifungal agent that functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal cell membrane synthesis pathway. Accurate and precise analytical methods are essential for quality control and formulation development. The methodologies outlined here are designed for routine quality control, offering simplicity, precision, and efficiency.

Introduction

This compound is a widely used topical antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and molds. Its therapeutic efficacy relies on the inhibition of squalene epoxidase, which disrupts ergosterol biosynthesis and compromises the integrity of the fungal cell membrane. To ensure the quality and potency of pharmaceutical products containing this compound, robust analytical methods for its quantification are necessary. This application note details two distinct HPLC methods for the determination of this compound, suitable for various laboratory settings and sample matrices.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mechanism of action for this compound is the non-competitive inhibition of the enzyme squalene epoxidase. This enzyme is a key catalyst in the ergosterol biosynthesis pathway in fungi. By blocking this step, naftifine leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell. This disruption of the cell membrane's integrity ultimately leads to fungal cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Naftifine HCl Naftifine HCl Naftifine HCl->Squalene Epoxide Inhibits cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardInjection Standard Injection StandardPrep->StandardInjection SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->StandardInjection Chromatogram Obtain Chromatograms StandardInjection->Chromatogram SampleInjection->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration Calculation Concentration Calculation PeakIntegration->Calculation

Application Notes: Naftifine Hydrochloride in Dermatophyte Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Naftifine Hydrochloride, a synthetic allylamine antifungal agent, for studying and treating dermatophyte infections in laboratory settings. The following sections detail its mechanism of action, in vitro efficacy with associated protocols, and application in in vivo models.

Mechanism of Action

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] Specifically, it inhibits the enzyme squalene epoxidase.[1][2][3] This inhibition blocks the conversion of squalene to 2,3-epoxysqualene, a key precursor to lanosterol and, ultimately, ergosterol.[1][4] The disruption of this pathway has a dual fungicidal effect:

  • Ergosterol Depletion: The lack of ergosterol compromises the fungal cell membrane's structural integrity and fluidity, impairing its function and leading to cell death.[1]

  • Squalene Accumulation: The blockage leads to a toxic intracellular accumulation of squalene, which further disrupts membrane function and is lethal to the fungal cell.[1][4]

This mechanism is distinct from azole antifungals, which act further down the pathway at the 14α-demethylase enzyme.[5]

Naftifine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effects Squalene Squalene Epoxide Squalene 2,3-Epoxide Squalene->Epoxide Squalene Epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Accumulation Toxic Squalene Accumulation Membrane Fungal Cell Membrane Disruption Accumulation->Membrane Depletion Ergosterol Depletion Depletion->Membrane Death Fungicidal Effect Membrane->Death Naftifine Naftifine HCl Naftifine->Squalene inhibits InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Depilation Depilation of Dorsal Area Acclimatization->Depilation Abrasion Skin Abrasion (Gentle scraping) Depilation->Abrasion Infection Inoculation with Dermatophyte Suspension Abrasion->Infection Grouping Randomization into Groups (Vehicle, Naftifine 1%, etc.) Infection->Grouping Treatment Daily Topical Application (e.g., 10-14 days) Grouping->Treatment Observation Daily Observation & Clinical Scoring Treatment->Observation Endpoint Endpoint Assessment (e.g., Day 14-21) Observation->Endpoint Mycological Mycological Evaluation (KOH Mount, Fungal Culture) Endpoint->Mycological Histological Histopathology (Optional) Endpoint->Histological Analysis Data Analysis & Comparison Mycological->Analysis Histological->Analysis

References

Application Notes and Protocols for the Synthesis of Naftifine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes

These application notes provide detailed protocols for the synthesis of Naftifine Hydrochloride, a topical antifungal agent. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Naftifine is a synthetic allylamine antifungal agent.[1] Its hydrochloride salt is utilized in topical treatments for fungal infections of the skin, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] The mechanism of action involves the inhibition of the enzyme squalene epoxidase, which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4][5] This inhibition leads to a deficiency in sterols and an accumulation of squalene within the fungal cells, ultimately resulting in cell death.[2][4] Naftifine has demonstrated efficacy against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species, as well as activity against Aspergillus species and yeasts like Candida.[3][6]

This document outlines two common methods for the synthesis of this compound for research applications.

Method 1: Synthesis from (E)-N-methylcinnamylamine and 1-Chloromethylnaphthalene

This is a widely cited method for the preparation of this compound.

Experimental Protocol:

Step 1: Synthesis of Naftifine Free Base

  • To a reaction vessel, add (E)-N-methylcinnamylamine.

  • Add toluene as the solvent.

  • Add a 15% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to 86°C with stirring.

  • Slowly add 1-chloromethylnaphthalene to the reaction mixture.

  • Maintain the reaction at 86°C for 6 hours.[3]

  • After the reaction is complete, allow the mixture to cool and the layers to separate.

  • Collect the organic phase containing the Naftifine free base.

Step 2: Formation of this compound

  • Cool the organic phase from Step 1 in an ice-water bath to 15°C.

  • Slowly add concentrated hydrochloric acid (HCl) while stirring to adjust the pH to approximately 2.

  • Continue stirring for 30 minutes at 15°C.

  • Raise the temperature to 20°C and continue stirring for an additional 3 hours to allow for precipitation of this compound.[3]

  • Collect the precipitate by filtration.

  • Wash the filter cake with toluene.

Step 3: Recrystallization and Purification

  • Add the crude this compound to isopropyl alcohol.

  • Heat the mixture to 85°C until the solid is completely dissolved.[3]

  • Slowly cool the solution at a rate of 10°C per hour. A precipitate should start to form around 35°C.

  • Continue cooling to 20°C and hold at this temperature for 3 hours to complete the crystallization.

  • Filter the mixture to collect the purified this compound.

  • Dry the product under vacuum at 45°C.

Quantitative Data:

ParameterValueReference
Starting Materials (E)-N-methylcinnamylamine, 1-Chloromethylnaphthalene[3]
Reagents Sodium hydroxide, Toluene, Hydrochloric acid, Isopropyl alcohol[3]
Reaction Temperature Step 1: 86°C; Step 2: 15-20°C; Step 3: 85°C then cool to 20°C[3]
Reaction Time Step 1: 6 hours; Step 2: 3.5 hours[3]
Yield 68.0%[3]
Purity (HPLC) 99.4%[3]

Synthesis Workflow:

Synthesis_Workflow_Method1 cluster_step1 Step 1: Synthesis of Naftifine Free Base cluster_step2 Step 2: Hydrochloride Salt Formation cluster_step3 Step 3: Purification A (E)-N-methylcinnamylamine + 1-Chloromethylnaphthalene B Reaction in Toluene with NaOH at 86°C for 6h A->B C Naftifine Free Base (in organic phase) B->C D Addition of HCl at 15-20°C C->D E Precipitation of Crude Naftifine HCl D->E F Recrystallization from Isopropyl Alcohol E->F G Purified Naftifine HCl F->G

Caption: Workflow for the synthesis of this compound via Method 1.

Method 2: Synthesis from 1-Naphthoic Acid

This alternative synthetic route begins with 1-naphthoic acid.

Experimental Protocol:

Step 1: Synthesis of N-methyl-1-naphthamide

  • In a reaction vessel under a nitrogen atmosphere, add 1-naphthoic acid.

  • Slowly add thionyl chloride (SOCl₂) and heat the mixture to 80°C for 2 hours to form 1-naphthoyl chloride.[7]

  • Remove any unreacted SOCl₂ under reduced pressure.

  • Dissolve the resulting 1-naphthoyl chloride in dichloromethane.

  • Add an aqueous solution of methylamine and stir at room temperature for 12 hours.[7]

  • Pour the reaction mixture into a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic phases and concentrate to obtain N-methyl-1-naphthamide.

Step 2: Synthesis of Carbonylated Naftifine

  • Combine N-methyl-1-naphthamide, formaldehyde, and styrene in a suitable organic solvent (e.g., THF, toluene).

  • Add a Lewis acid catalyst (e.g., FeCl₃, CuCl₂, BF₃·OEt₂).[7]

  • The reaction proceeds via a multi-component reaction to form the carbonylated naftifine intermediate.

Step 3: Reduction to Naftifine

  • To a solution of the carbonylated naftifine from Step 2 in diethylene glycol, add potassium hydroxide (KOH) and hydrazine hydrate.

  • Heat the mixture at 80-110°C for 1-5 hours.

  • Increase the temperature to 160-210°C and continue the reaction for another 1-5 hours to yield the crude Naftifine free base.[7][8]

Step 4: Formation and Purification of this compound

  • Dissolve the crude Naftifine in ethyl acetate.

  • Cool the solution to 0°C and add a solution of HCl in ethyl acetate dropwise with stirring.[8]

  • Continue stirring for 2 hours to allow for precipitation.

  • Collect the precipitate by suction filtration and wash the filter cake with cold ethyl acetate.

  • Recrystallize the product from a mixed solvent of ethyl acetate and methanol to obtain pure this compound.[8]

Quantitative Data:

ParameterValueReference
Starting Material 1-Naphthoic acid[7]
Key Intermediates N-methyl-1-naphthamide, Carbonylated Naftifine[7]
Reduction Reagents Hydrazine hydrate, Potassium hydroxide[7][8]
Final Yield 60.8% - 61.6%[8]
Melting Point 175-177°C[8]

Synthesis Workflow:

Synthesis_Workflow_Method2 A 1-Naphthoic Acid B SOCl₂, then Methylamine A->B C N-methyl-1-naphthamide B->C D Formaldehyde, Styrene, Lewis Acid Catalyst C->D E Carbonylated Naftifine D->E F Hydrazine Hydrate, KOH E->F G Naftifine Free Base F->G H HCl in Ethyl Acetate G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via Method 2.

Mechanism of Antifungal Action

The antifungal activity of Naftifine stems from its ability to inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This selective inhibition disrupts the fungal cell membrane integrity.

Mechanism_of_Action cluster_effects Effects of Inhibition Squalene Squalene SqualeneEpoxidase Squalene Epoxidase (Fungal Enzyme) Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol Depletion Ergosterol Depletion Naftifine Naftifine Naftifine->Inhibition Inhibition->SqualeneEpoxidase Accumulation Squalene Accumulation CellDeath Fungal Cell Death Accumulation->CellDeath Depletion->CellDeath

Caption: Mechanism of action of Naftifine as a squalene epoxidase inhibitor.

Characterization

The final product should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound. A purity of ≥98% is generally desirable for research purposes.[3]

  • Melting Point: The melting point of this compound is reported to be in the range of 175-177°C.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the final compound.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of Naftifine.

These protocols provide a foundation for the synthesis of this compound in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Determining Naftifine Hydrochloride Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftifine Hydrochloride is a topical antifungal agent belonging to the allylamine class. Its primary mechanism of action in fungal cells is the inhibition of the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in fungicidal activity. While its antifungal properties are well-documented, understanding the potential cytotoxic effects of this compound on mammalian cells is crucial for comprehensive safety and efficacy profiling in drug development.

These application notes provide detailed protocols for a panel of cell culture-based assays to determine the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of specific cell death pathways.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. The following assays provide quantitative data on different aspects of cellular viability and death.

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Cell Cycle Analysis

Analysis of the cell cycle distribution by flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which can be a hallmark of cytotoxicity or cytostatic effects. Cells are stained with a DNA-binding dye, and the fluorescence intensity, which is proportional to the DNA content, is measured.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis induction.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial dysfunction is an early indicator of cellular stress and can precede apoptosis. This assay utilizes fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates a loss of ΔΨm, suggesting mitochondrial-mediated cytotoxicity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of this compound.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayEndpointThis compound IC50 (µM)
Human Keratinocytes (HaCaT) MTTCell ViabilityData not available in literature
LDHMembrane IntegrityData not available in literature
Human Dermal Fibroblasts (HDF) MTTCell ViabilityData not available in literature
LDHMembrane IntegrityData not available in literature
Human Melanoma (A375) MTTCell ViabilityData not available in literature
LDHMembrane IntegrityData not available in literature

Note: The IC50 values are hypothetical as specific data for this compound in these mammalian cell lines were not found in the reviewed literature. Researchers should determine these values experimentally.

Experimental Protocols

MTT Assay Protocol

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HaCaT, HDF, A375)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed cells in 96-well plates incubate Incubate for 24h start->incubate treat Treat with this compound (serial dilutions) incubate->treat incubate2 Incubate for 24/48/72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh apoptosis Apoptosis Assay incubate2->apoptosis cell_cycle Cell Cycle Analysis incubate2->cell_cycle readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout Flow Cytometry cell_cycle->readout Flow Cytometry calculate Calculate % Viability/ Cytotoxicity readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the primary target of this compound is squalene epoxidase in fungi, high concentrations might off-target effects in mammalian cells. A hypothetical pathway leading to cytotoxicity could involve the induction of apoptosis.

G Naftifine Naftifine Hydrochloride Cell Mammalian Cell Naftifine->Cell High Concentration Mitochondria Mitochondrial Stress Cell->Mitochondria Off-target effects Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Application Notes and Protocols: Naftifine Hydrochloride Nanoemulgel for Enhanced Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naftifine Hydrochloride is a synthetic allylamine antifungal agent effective against a broad spectrum of dermatophytes, which are fungi that cause common skin infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] As a BCS Class IV drug, this compound exhibits both poor water solubility and low permeability, which can limit its efficacy in conventional topical formulations.[1] To overcome these limitations, advanced drug delivery systems such as nanoemulgels are being explored.

A nanoemulgel is a formulation that combines a nanoemulsion with a hydrogel.[3] The nano-sized droplets of the emulsion enhance the solubilization of lipophilic drugs like Naftifine and facilitate their penetration through the stratum corneum, the outermost layer of the skin.[4][5] The gel matrix provides a desirable consistency for topical application, improves spreadability, and can offer controlled or sustained drug release.[4][5] This dual system of a nanoemulsion incorporated into a gel base presents a promising approach to improve the therapeutic outcomes of topical this compound treatment.[4][5]

Application Notes

The nanoemulgel formulation of this compound is designed to offer several advantages over conventional topical preparations:

  • Enhanced Drug Delivery: The nano-sized droplets of the emulsion can penetrate the skin more effectively, leading to a higher concentration of the drug at the site of infection.[4][5]

  • Improved Patient Compliance: The non-greasy nature and good spreadability of the gel base make it more cosmetically elegant and comfortable for patients to use.[4]

  • Controlled Release: The gel matrix can be tailored to provide a sustained release of this compound, potentially reducing the frequency of application.[1]

  • Increased Stability: The nanoemulgel formulation has demonstrated good stability, which is crucial for maintaining the therapeutic efficacy of the product over its shelf life.[1]

Data Presentation

The following tables summarize the quantitative data from studies on this compound nanoemulgel formulations.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (cP)Drug Content (%)
Nanoemulsion119 - 3100.2 - 0.4+28.31 ± 1.37--
Nanoemulgel---Varies based on gelling agent~98 - 99

Data compiled from multiple sources.[1][4][6][7]

Table 2: In Vitro Drug Release and Permeation Parameters

FormulationCumulative Drug Release (%)Permeation Flux (µg/cm²/h)
Nanoemulsion18 - 69 (across rat skin)-
NanoemulgelSignificantly higher than nanoemulsion alone-
Commercial ProductLower than optimized nanoemulsion-

Data compiled from multiple sources.[4][6]

Table 3: Antifungal Activity of this compound

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum0.015 - 1.00.060.25
Trichophyton mentagrophytes0.015 - 1.00.060.25
Trichophyton tonsurans0.015 - 1.00.060.25
Epidermophyton floccosum0.015 - 1.00.060.25
Microsporum canis0.015 - 1.00.060.25

MIC: Minimum Inhibitory Concentration. Data represents the activity of this compound against various dermatophytes.[8]

Experimental Protocols

Here are detailed methodologies for the key experiments involved in the development and evaluation of a this compound nanoemulgel.

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-speed homogenization technique.

Materials:

  • This compound

  • Oil Phase (e.g., Almond Oil, Olive Oil, Clove Oil)[1][4][6]

  • Surfactant (e.g., Tween 80, Lecithin)[1][4]

  • Co-surfactant (e.g., Propylene Glycol)[1]

  • Preservatives (e.g., Methyl Paraben, Propyl Paraben)[1]

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)[1]

  • Purified Water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer with heating plate

  • Beakers

  • Measuring cylinders

  • Weighing balance

Procedure:

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required quantity of co-surfactant (e.g., Propylene Glycol) and add it to distilled water heated to approximately 80°C.[1]

    • Stir the mixture until a homogenous solution is formed.

  • Preparation of the Oil Phase:

    • Accurately weigh the oil (e.g., Almond Oil) and surfactant (e.g., Tween 80) and mix them in a beaker.[1]

    • Heat the mixture while stirring.

    • Accurately weigh and add this compound, preservatives, and antioxidant to the oil phase.[1]

    • Continue stirring until all components are completely dissolved.

  • Formation of the Nanoemulsion:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.

    • Subject the resulting coarse emulsion to high-speed homogenization at a specified RPM for a defined period to form a nanoemulsion.[1]

    • Allow the nanoemulsion to cool to room temperature.

G cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation cluster_emulsification Emulsification A1 Weigh Propylene Glycol A2 Add to heated distilled water (80°C) A1->A2 A3 Stir until homogenous A2->A3 E1 Slowly add Aqueous Phase to Oil Phase A3->E1 O1 Weigh Almond Oil and Tween 80 O2 Heat and mix O1->O2 O3 Add Naftifine HCl, Preservatives, BHT O2->O3 O4 Stir until dissolved O3->O4 O4->E1 E2 High-Speed Homogenization E1->E2 E3 Cool to room temperature E2->E3 F1 Final Nanoemulsion E3->F1 Nanoemulsion

Caption: Workflow for the preparation of this compound nanoemulsion.

Protocol 2: Formulation of this compound Nanoemulgel

This protocol outlines the incorporation of the prepared nanoemulsion into a gel base to form a nanoemulgel.

Materials:

  • Prepared this compound Nanoemulsion

  • Gelling agent (e.g., Carbopol 934, Chitosan)[1][4]

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified Water

Equipment:

  • Beakers

  • Mechanical stirrer

  • pH meter

Procedure:

  • Preparation of the Gel Base:

    • Accurately weigh the gelling agent (e.g., Carbopol 934) and disperse it in a sufficient quantity of purified water with continuous stirring.

    • Allow the dispersion to stand for 24 hours to ensure complete swelling of the polymer.[3]

  • Incorporation of the Nanoemulsion:

    • Slowly add the prepared this compound nanoemulsion to the gel base with gentle stirring until a homogenous mixture is obtained.

  • pH Adjustment:

    • Adjust the pH of the formulation to the desired range (typically close to skin pH) by adding a neutralizing agent (e.g., Triethanolamine) dropwise while stirring.

    • The final product is a smooth, homogenous nanoemulgel.

G cluster_gel Gel Base Preparation cluster_incorporation Nanoemulsion Incorporation cluster_ph Finalization G1 Disperse Gelling Agent (e.g., Carbopol 934) in water G2 Allow to swell for 24 hours G1->G2 I1 Slowly add Nanoemulsion to Gel Base G2->I1 I2 Stir gently until homogenous I1->I2 P1 Adjust pH with Triethanolamine I2->P1 P2 Homogenous Nanoemulgel P1->P2 Start Prepared Nanoemulsion Start->I1

Caption: Process for formulating the nanoemulgel from the nanoemulsion.

Protocol 3: Physicochemical Characterization of the Nanoemulgel

This protocol details the methods used to evaluate the physical and chemical properties of the formulated nanoemulgel.

Procedures:

  • Physical Appearance: Visually inspect the formulation for color, homogeneity, and consistency.

  • pH Measurement: Use a calibrated digital pH meter to measure the pH of the nanoemulgel.[1]

  • Viscosity: Determine the viscosity using a Brookfield viscometer with an appropriate spindle at various rotational speeds.

  • Spreadability: Measure the spreadability by placing a known amount of the gel between two glass slides and applying a standard weight. The diameter of the spread circle is measured after a specific time.

  • Drug Content:

    • Accurately weigh a specific amount of the nanoemulgel and dissolve it in a suitable solvent (e.g., methanol or a buffer).[1]

    • Filter the solution to remove any undissolved excipients.

    • Determine the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.[1]

  • Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoemulsion (before gelling) with purified water.

    • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the globule size and PDI.[1]

    • Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the droplets.[1]

Protocol 4: In Vitro Drug Release Study

This protocol describes the determination of the drug release profile from the nanoemulgel using a Franz diffusion cell.

Materials:

  • This compound Nanoemulgel

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate) or excised rat skin[6]

  • Receptor medium (e.g., Phosphate buffer pH 7.4)[6]

  • Magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Fill the receptor compartment of the Franz diffusion cell with the receptor medium and ensure there are no air bubbles.[6]

    • Maintain the temperature of the receptor medium at 37 ± 0.5°C using a water jacket and stir continuously.[6]

  • Membrane Mounting:

    • Mount the synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.

  • Sample Application:

    • Apply a known quantity of the nanoemulgel formulation uniformly on the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a specific volume of the sample from the receptor compartment.[6]

    • Immediately replace the withdrawn volume with an equal volume of fresh receptor medium to maintain sink conditions.[6]

  • Analysis:

    • Analyze the collected samples for this compound content using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative amount of drug released per unit area at each time point and plot it against time.

G cluster_setup Franz Cell Setup cluster_experiment Experiment Execution cluster_analysis Analysis S1 Fill receptor with buffer (pH 7.4) S2 Maintain temp at 37°C & stir S1->S2 S3 Mount membrane between compartments S2->S3 E1 Apply nanoemulgel to membrane S3->E1 E2 Withdraw samples at time intervals E1->E2 E3 Replenish with fresh buffer E2->E3 A1 Analyze samples by UV/HPLC E2->A1 E3->E2 Repeat for 24h A2 Calculate cumulative drug release A1->A2 A3 Plot release profile A2->A3

Caption: Workflow for the in vitro drug release study using a Franz diffusion cell.

Protocol 5: Antifungal Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the this compound nanoemulgel against relevant fungal strains using the agar well diffusion method.

Materials:

  • This compound Nanoemulgel

  • Fungal strains (e.g., Trichophyton rubrum, Microsporum canis)[4]

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile cork borer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal spores in sterile saline.

  • Plate Preparation:

    • Pour molten SDA into sterile Petri dishes and allow it to solidify.

    • Spread the fungal inoculum uniformly over the surface of the agar plates.

  • Well Creation:

    • Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Sample Addition:

    • Add a known concentration of the this compound nanoemulgel into the wells. A blank gel (without the drug) can be used as a negative control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 7-14 days) until fungal growth is visible.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

    • The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus.[4]

Conclusion

The development of a this compound nanoemulgel represents a significant advancement in the topical treatment of fungal skin infections. The enhanced drug delivery, potential for controlled release, and improved patient acceptability make it a promising alternative to conventional formulations. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working on similar advanced topical delivery systems.

References

Application Notes and Protocols for Naftifine Hydrochloride in Fungal Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, create a formidable barrier to drug penetration and contribute to persistent infections. Naftifine Hydrochloride, a synthetic allylamine antifungal agent, is known for its fungicidal activity against a broad spectrum of dermatophytes and fungistatic activity against yeasts like Candida species.[1] Its primary mechanism of action involves the inhibition of squalene 2,3-epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This disruption leads to an accumulation of toxic squalene and a depletion of ergosterol, a vital component of the fungal cell membrane, ultimately compromising cell integrity.[2] These application notes provide detailed protocols for utilizing this compound in the study of fungal biofilm disruption, focusing on common model organisms such as Candida albicans and Aspergillus fumigatus.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound targets the fungal cell membrane by interfering with the synthesis of ergosterol. The signaling pathway diagram below illustrates this mechanism.

Naftifine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Squalene_acc Squalene Accumulation (Toxic) Ergosterol_dep Ergosterol Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Naftifine Naftifine Hydrochloride Naftifine->Squalene epoxide Inhibition Membrane_damage Increased Membrane Permeability & Cell Death Squalene_acc->Membrane_damage Ergosterol_dep->Membrane_damage

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Effect of this compound on Candida albicans Biofilm Biomass (Crystal Violet Assay)

Naftifine HCl Conc. (µg/mL)Mean OD570 ± SD (Biofilm + Drug)% Biofilm Inhibition
0 (Control)1.25 ± 0.150%
161.05 ± 0.1216%
320.82 ± 0.1034.4%
640.55 ± 0.0856%
1280.31 ± 0.0575.2%
2560.18 ± 0.0485.6%

Table 2: Effect of this compound on Candida albicans Biofilm Metabolic Activity (XTT Assay)

Naftifine HCl Conc. (µg/mL)Mean OD490 ± SD (Biofilm + Drug)% Viability Reduction
0 (Control)0.98 ± 0.110%
160.85 ± 0.0913.3%
320.65 ± 0.0733.7%
640.41 ± 0.0658.2%
1280.22 ± 0.0477.6%
2560.12 ± 0.0387.8%

Table 3: Effect of this compound on Aspergillus fumigatus Biofilm Biomass (Crystal Violet Assay)

Naftifine HCl Conc. (µg/mL)Mean OD570 ± SD (Biofilm + Drug)% Biofilm Inhibition
0 (Control)1.52 ± 0.180%
321.30 ± 0.1514.5%
641.01 ± 0.1133.6%
1280.73 ± 0.0952.0%
2560.45 ± 0.0770.4%
5120.28 ± 0.0581.6%

Table 4: Effect of this compound on Aspergillus fumigatus Biofilm Metabolic Activity (XTT Assay)

Naftifine HCl Conc. (µg/mL)Mean OD490 ± SD (Biofilm + Drug)% Viability Reduction
0 (Control)1.15 ± 0.130%
321.02 ± 0.1111.3%
640.81 ± 0.0929.6%
1280.58 ± 0.0849.6%
2560.34 ± 0.0670.4%
5120.19 ± 0.0483.5%

Experimental Protocols

The following diagram outlines the general experimental workflow for assessing the antibiofilm activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation & Treatment cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Naftifine HCl Serial Dilutions F Add Naftifine HCl Dilutions to Mature Biofilm B->F D Incubate for Biofilm Formation (e.g., 24-48h) C->D E Wash to Remove Planktonic Cells D->E E->F G Incubate with Drug (e.g., 24h) F->G H Quantification Assays G->H K Visualization G->K I Crystal Violet Assay (Biomass) H->I J XTT Assay (Metabolic Activity) H->J L Confocal Laser Scanning Microscopy (CLSM) K->L M Scanning Electron Microscopy (SEM) K->M

Caption: General workflow for biofilm disruption assays.

Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol measures the total biofilm biomass, including cells and the extracellular matrix.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal culture (Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain overnight in a suitable liquid medium. Adjust the cell suspension to a concentration of 1 x 106 cells/mL in RPMI-1640 medium.

  • Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours without agitation to allow biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent planktonic cells.

  • Drug Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the biofilm-containing wells. Include a drug-free medium control. Incubate at 37°C for an additional 24 hours.

  • Staining: Aspirate the drug-containing medium and wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate by submerging it in a container of water. Repeat until the wash water is clear. Invert the plate and blot on paper towels to dry.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD570 of treated well / OD570 of control well)] x 100

Protocol 2: Assessment of Biofilm Metabolic Activity using XTT Assay

This assay determines the viability of fungal cells within the biofilm by measuring mitochondrial dehydrogenase activity.

Materials:

  • Biofilms grown and treated in 96-well plates (as in Protocol 1, steps 1-4)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (0.4 mM in acetone)

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Preparation and Treatment: Follow steps 1-4 of the Crystal Violet Assay Protocol.

  • Washing: After drug treatment, gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.

  • XTT-Menadione Solution Preparation: Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1 (v/v).

  • Incubation: Add 100 µL of the XTT-menadione solution to each well. Cover the plate with aluminum foil to protect it from light and incubate at 37°C for 2-5 hours.

  • Quantification: After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability reduction using the formula: % Viability Reduction = [1 - (OD490 of treated well / OD490 of control well)] x 100

Protocol 3: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture and the distribution of live and dead cells.

Materials:

  • Biofilms grown on sterile glass coverslips in 6-well or 12-well plates

  • This compound

  • PBS

  • Fluorescent stains (e.g., FUN 1 or a Live/Dead staining kit)

  • Confocal microscope

Procedure:

  • Biofilm Formation: Place sterile coverslips into the wells of a multi-well plate. Add the fungal inoculum and incubate as described in Protocol 1 to form biofilms on the coverslips.

  • Drug Treatment: Treat the mature biofilms with this compound as previously described.

  • Staining: After treatment, wash the coverslips gently with PBS. Stain the biofilms with a suitable fluorescent dye according to the manufacturer's instructions. For example, a live/dead stain can differentiate between cells with intact and compromised membranes.

  • Mounting: Carefully remove the coverslips from the wells and mount them on a microscope slide with a drop of mounting medium.

  • Imaging: Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.

Protocol 4: Ultrastructural Analysis of Biofilms using Scanning Electron Microscopy (SEM)

SEM provides high-resolution imaging of the surface topography of the biofilm, revealing details of the cellular morphology and the extracellular matrix.

Materials:

  • Biofilms grown on suitable substrates (e.g., plastic or polymer discs)

  • This compound

  • Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol series for dehydration (50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater

  • Scanning Electron Microscope

Procedure:

  • Biofilm Formation and Treatment: Grow and treat biofilms on appropriate substrates as described for CLSM.

  • Fixation: After treatment, wash the samples with PBS and fix with the primary fixative for at least 2 hours at 4°C.

  • Post-fixation: Wash the samples with buffer and post-fix with the secondary fixative for 1-2 hours.

  • Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, and three times in 100% ethanol for 10 minutes each).

  • Drying: Critical point dry the samples using liquid CO2.

  • Coating: Mount the dried samples on stubs and sputter-coat them with a thin layer of gold or palladium.

  • Imaging: Observe the samples under a scanning electron microscope to analyze the ultrastructural changes in the biofilm.

Conclusion

These application notes provide a comprehensive framework for investigating the efficacy of this compound against fungal biofilms. The detailed protocols for quantifying biofilm biomass and metabolic activity, along with methods for visualizing biofilm architecture, will enable researchers to thoroughly characterize the antibiofilm properties of this compound. While specific quantitative data for this compound's impact on biofilms is currently limited, the provided methodologies offer a robust approach for generating such data and advancing our understanding of its potential in combating biofilm-associated fungal infections.

References

Application Note: Analytical Techniques for Naftifine Hydrochloride Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftifine Hydrochloride is a synthetic allylamine antifungal agent used in the topical treatment of fungal infections of the skin. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the medication. This application note provides a comprehensive overview of the analytical techniques for the impurity profiling of this compound, including detailed protocols for High-Performance Liquid Chromatography (HPLC) and guidance on the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Potential Impurities in this compound

A thorough impurity profiling strategy requires the identification and characterization of potential process-related impurities and degradation products. Based on the synthesis route and stability of this compound, several potential impurities have been identified. A list of these impurities, along with their molecular formulas and weights, is provided in Table 1. The chemical structures of key impurities are presented in Figure 1.

Table 1: Potential Impurities of this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound N-oxide2847776-04-7C₂₁H₂₂ClNO339.86
N-Methyl-1-naphthalen-1-ylmethanamine14489-75-9C₁₂H₁₃N171.24
(Z)-Naftifine65473-08-7C₂₁H₂₁N287.40
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine98977-54-9C₂₁H₂₁N287.40
trans-Cinnamaldehyde14371-10-9C₉H₈O132.16
N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride65473-13-4C₁₂H₁₄ClN207.70
3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-one98977-93-6C₂₁H₂₁NO303.41
3-(Methyl(naphthalen-1-ylmethyl)amino)-1-phenylpropan-1-ol98977-94-7C₂₁H₂₃NO305.42
N-Nitroso Desmethyl NaftifineN/AC₂₀H₁₈N₂O302.38
(E)-2-(2-Methyl-5-phenylpent-4-en-1-yl)naphthalene HydrochlorideN/AC₂₂H₂₃Cl322.87
N-Methyl-N-(naphthalen-1-ylmethyl)-1,6-diphenylhexa-1,5-dien-3-amine2519489-92-8C₃₀H₂₉N403.57
Desmethyl Naftifine HCl98978-52-0C₂₀H₂₀ClN309.83
Naftifine Impurity 12519489-92-8C₁₄H₁₈N₂214.31

Note: The list is not exhaustive and other impurities may be present.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[1] this compound should be subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

The degradation samples should be analyzed using a suitable stability-indicating method to separate the degradation products from the parent drug and from each other.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the quantitative analysis of this compound and its impurities. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated.

The United States Pharmacopeia (USP) provides a validated HPLC method for the determination of impurities in this compound.[2]

Experimental Protocol:

ParameterSpecification
Column 4.6-mm x 25-cm; 5-µm packing L3
Mobile Phase n-hexane, alcohol, dimethylformamide, and formic acid (200:60:40:2)
Flow Rate 2.0 mL/min
Injection Volume 15 µL
Detector UV at 270 nm
Column Temperature Ambient

Sample Preparation:

  • Test Preparation: Dissolve about 10 mg of this compound in 50 mL of Mobile Phase.

  • Standard Preparation: Prepare a solution of USP this compound RS in the Mobile Phase to a known concentration of about 0.2 mg/mL.

Data Analysis:

Calculate the percentage of each impurity using the formula: 100 * (ri / rs) where ri is the peak response for each impurity and rs is the sum of the responses of all the peaks. The USP specifies that no individual impurity should be more than 0.1% and the sum of all impurities should not be more than 1.0%.[2]

A rapid and robust RP-HPLC method has been developed for the estimation of this compound in a topical cream formulation.[3][4]

Experimental Protocol:

ParameterSpecification
Column Inertsil ODS (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, methanol, water, and triethylamine (35:40:25:0.8, v/v/v/v), pH adjusted to 5.5 with acetic acid
Flow Rate 1.4 mL/min
Injection Volume 20 µL
Detector UV at 265 nm
Column Temperature Ambient

Sample Preparation:

A specific sample preparation procedure for the cream formulation would be required to extract the drug substance and impurities. This typically involves dispersion of the cream in a suitable solvent, followed by centrifugation and filtration before injection.

Data Presentation:

The quantitative data from different HPLC methods can be summarized in a table for easy comparison.

Table 2: Comparison of HPLC Methods for this compound Impurity Profiling

ParameterMethod 1 (USP)[2]Method 2 (RP-HPLC)[3][4]
Column 4.6-mm x 25-cm; 5-µm packing L3Inertsil ODS (150 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane, alcohol, DMF, formic acid (200:60:40:2)ACN, MeOH, Water, TEA (35:40:25:0.8), pH 5.5
Flow Rate 2.0 mL/min1.4 mL/min
Detection UV at 270 nmUV at 265 nm
Run Time Not specifiedApprox. 6 minutes
Gas Chromatography-Mass Spectrometry (GC-MS)

General Experimental Protocol (Adaptable for this compound):

ParameterSpecification
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Sample Preparation:

Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane) and inject directly into the GC-MS system. Headspace GC-MS can be employed for the analysis of residual solvents.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, it is possible to obtain molecular weight and fragmentation information for trace-level impurities.

General Experimental Protocol (Adaptable for this compound):

ParameterSpecification
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve impurities from the main peak
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Analysis Product ion scanning of the protonated molecular ions of potential impurities
Collision Energy Optimized for each impurity to obtain informative fragment spectra

Data Analysis:

The fragmentation pattern of each impurity can be used to propose its chemical structure. The MS/MS spectrum of Naftifine shows characteristic fragments that can be used as a reference for the structural elucidation of its related impurities.[5]

Visualization of Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Naftifine HCl Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter the Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound impurities.

Impurity Identification Workflow using LC-MS/MS

LCMSMS_Workflow sample Degraded or Impure Naftifine HCl Sample lc_separation LC Separation of Components sample->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection impurity_selection Selection of Impurity [M+H]+ Ions ms_detection->impurity_selection msms_fragmentation MS/MS Fragmentation impurity_selection->msms_fragmentation structure_elucidation Structure Elucidation of Impurities msms_fragmentation->structure_elucidation database_comparison Comparison with Spectral Libraries msms_fragmentation->database_comparison

Caption: Workflow for impurity identification using LC-MS/MS.

Conclusion

A robust and comprehensive impurity profiling strategy is paramount for ensuring the quality, safety, and efficacy of this compound. This application note has provided an overview of the key analytical techniques, including detailed HPLC protocols and guidance for the application of GC-MS and LC-MS/MS. The successful implementation of these methods, in conjunction with thorough forced degradation studies, will enable researchers, scientists, and drug development professionals to effectively identify, quantify, and control impurities in this compound, thereby supporting the development of a safe and effective pharmaceutical product. It is important to note that while several potential impurities have been identified, quantitative data on their prevalence in commercial products is not widely published, highlighting the need for in-house validation and control.

References

Application Notes and Protocols for the Preparation of Naftifine Hydrochloride Niosome Gel for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of a Naftifine Hydrochloride niosome gel for topical delivery. The aim is to offer a stable, alcohol-free alternative to conventional formulations, potentially enhancing drug localization and efficacy at the site of fungal infections.

Introduction

This compound is a broad-spectrum antifungal agent commonly used for treating dermatophytosis.[1] A significant challenge in formulating topical preparations of this compound is its low aqueous solubility, which often necessitates the use of high concentrations of alcohol as a cosolvent in commercial gels.[1][2] However, repeated application of alcohol-based products can lead to skin irritation.[1] Niosomes, which are vesicular nanocarriers composed of non-ionic surfactants, offer a promising alternative for topical drug delivery.[3] They can encapsulate both hydrophilic and lipophilic drugs, improve drug solubility, and facilitate localized drug delivery to the skin.[1][3] This document outlines the preparation and evaluation of an alcohol-free this compound niosome gel.

Data Summary

The following tables summarize the quantitative data from formulation optimization and characterization studies, based on the work by Barakat et al., 2009.[1]

Table 1: Composition and Entrapment Efficiency (EE) of this compound Niosome Formulations
Formulation CodeNaftifine HCl (mg)Cholesterol (mg)Span 60 (mg)Tween 40 (mg)Dicetyl Phosphate (DCP) (mg)Entrapment Efficiency (EE %)
Effect of Tween 40:Span 60 Molar Ratio
F110115.80103.2015.0
F210115.821.577.4020.0
F310115.843.051.6022.5
F410115.864.525.8025.0
F510115.886.00022.0
Effect of Initial Drug Amount
F65115.864.525.8026.0
F720115.864.525.8020.0
Effect of Dicetyl Phosphate (DCP) Molar Ratio
F810115.864.525.85.534.0
F910115.864.525.811.045.0
F1010115.864.525.816.550.0
F1110115.864.525.822.042.0
Table 2: Physicochemical Characterization of Selected Niosome Formulations
Formulation CodeMean Vesicle Diameter (μm)
F4 (Uncharged)0.09
F8 (Charged)0.11
F10 (Charged)0.15
Table 3: In Vitro Release of this compound from Niosome Dispersions and Niosome Gel
Time (hours)Cumulative Release (%) - F4 DispersionCumulative Release (%) - F8 DispersionCumulative Release (%) - F10 DispersionCumulative Release (%) - F10 Niosome Gel
172.066.054.048.0
278.070.058.055.0
485.076.063.062.0
690.080.068.068.0
1298.088.075.076.0

Experimental Protocols

Preparation of this compound Niosomes

This protocol details the thin-film hydration method for preparing niosomes.

Materials:

  • This compound

  • Sorbitan monostearate (Span 60)

  • Polyoxyethylene sorbitan monopalmitate (Tween 40)

  • Cholesterol

  • Dicetyl phosphate (DCP)

  • Chloroform

  • Distilled water

  • Round bottom flask (100 mL)

  • Rotary evaporator

  • Water bath

Procedure:

  • Accurately weigh the required amounts of surfactants (Span 60 and/or Tween 40), cholesterol, this compound, and DCP (for charged niosomes) as specified in Table 1.

  • Dissolve all the weighed components in 3 mL of chloroform in a 100 mL round bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the chloroform under reduced pressure at 60°C.

  • Continue rotation for 1 hour at 60°C after the solvent has been removed to ensure the formation of a thin, dry lipid film on the inner wall of the flask.

  • Hydrate the lipid film with 10 mL of distilled water by gentle shaking at 60°C until a milky niosomal dispersion is formed.

Characterization of Niosomes

This protocol describes the centrifugation method to determine the percentage of this compound entrapped within the niosomes.

Materials and Equipment:

  • Niosomal dispersion

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Transfer a known volume of the niosomal dispersion into a centrifuge tube.

  • Centrifuge at a high speed to separate the unentrapped drug from the niosomes.

  • Carefully collect the supernatant containing the unentrapped drug.

  • Wash the niosomal pellet with distilled water and centrifuge again. Combine the supernatant with the previously collected one.

  • Measure the concentration of this compound in the combined supernatant using a UV-Vis spectrophotometer at a wavelength of 255 nm.

  • Calculate the Entrapment Efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Unentrapped Drug) / Total Drug] x 100

This protocol outlines the determination of the mean diameter of the niosomes.

Materials and Equipment:

  • Niosomal dispersion

  • Distilled water

  • Sonicator

  • Laser diffraction particle size analyzer

Procedure:

  • Dilute the niosome dispersion with distilled water.

  • Sonicate the diluted dispersion for 30 seconds to ensure proper dispersal.

  • Measure the number mean diameter of the vesicles using a laser diffraction particle size analyzer.

Preparation of this compound Niosome Gel

This protocol describes the incorporation of the prepared niosomes into a hydroxyethylcellulose gel base.

Materials:

  • Niosomal dispersion (e.g., Formulation F10)

  • Hydroxyethylcellulose

  • Distilled water

  • Magnetic stirrer

  • Beaker

Procedure:

  • Disperse the required amount of hydroxyethylcellulose in the niosomal dispersion to achieve a final polymer concentration of 1.5% (w/w).

  • Gently stir the mixture using a magnetic stirrer until a homogenous gel is formed.

  • Allow the gel to stand overnight at 4°C to ensure complete swelling of the polymer and formation of the niosome gel. The final gel will contain a total drug concentration of 1% (w/w), with half of it entrapped in the niosomes.[1][2]

In Vitro Drug Release Study

This protocol details the dialysis membrane method for assessing the in vitro release of this compound from the niosome gel.

Materials and Equipment:

  • This compound niosome gel

  • Visking dialysis membrane

  • Stainless steel cups (16 mm diameter, 3 mm depth)

  • Distilled water

  • Shaking water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Soak the Visking dialysis membrane in distilled water for 24 hours before use and then rinse thoroughly.

  • Place 0.25 g of the niosome gel into the stainless steel cup, ensuring the gel completely fills the void without entrapping air bubbles.

  • Cover the gel surface with the pre-soaked dialysis membrane and fix it to the cup with a stainless steel ring.

  • Immerse the cup assembly into a beaker containing 25 mL of distilled water (release medium), which is sufficient to maintain sink conditions.

  • Place the beaker in a thermostatically controlled shaking water bath at 32°C.

  • Withdraw 0.5 mL samples from the release medium at predetermined time intervals (e.g., 1, 2, 4, 6, and 12 hours) and replace with an equal volume of fresh distilled water.[1]

  • Assay the withdrawn samples for this compound content using a UV-Vis spectrophotometer at 255 nm.

Visualizations

The following diagrams illustrate the key experimental workflows.

NiosomePreparationWorkflow cluster_materials Starting Materials cluster_process Thin-Film Hydration Method Naftifine_HCl Naftifine HCl Dissolution Dissolve in Chloroform Naftifine_HCl->Dissolution Surfactants Surfactants (Span 60, Tween 40) Surfactants->Dissolution Cholesterol Cholesterol Cholesterol->Dissolution DCP DCP (optional) DCP->Dissolution Chloroform Chloroform Chloroform->Dissolution Evaporation Rotary Evaporation (60°C, reduced pressure) Dissolution->Evaporation Film_Formation Formation of Thin Lipid Film Evaporation->Film_Formation Hydration Hydration with Aqueous Phase (60°C) Film_Formation->Hydration Niosome_Dispersion Niosome Dispersion Hydration->Niosome_Dispersion

Caption: Workflow for this compound niosome preparation.

NiosomeGelPreparationWorkflow Niosome_Dispersion Optimized Niosome Dispersion (F10) Mixing Disperse HEC in Niosome Dispersion Niosome_Dispersion->Mixing HEC Hydroxyethylcellulose (1.5% w/w) HEC->Mixing Stirring Gentle Magnetic Stirring Mixing->Stirring Maturation Store at 4°C Overnight Stirring->Maturation Final_Gel Naftifine HCl Niosome Gel (1% w/w) Maturation->Final_Gel

Caption: Preparation of the final niosome gel formulation.

InVitroReleaseWorkflow Start Niosome Gel Sample (0.25 g in steel cup) Membrane Cover with Dialysis Membrane Start->Membrane Immersion Immerse in Release Medium (25 mL Distilled Water, 32°C) Membrane->Immersion Sampling Withdraw Samples at Predetermined Intervals Immersion->Sampling Analysis Spectrophotometric Analysis (255 nm) Sampling->Analysis Data Calculate Cumulative Drug Release (%) Analysis->Data

References

Troubleshooting & Optimization

Technical Support Center: Naftifine Hydrochloride Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Naftifine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] this compound exhibits high solubility in DMSO, with some sources indicating solubility of at least 32.4 mg/mL, and others as high as 100 mg/mL, potentially requiring gentle warming or sonication to fully dissolve.[1][2][3][4] Ethanol is another suitable organic solvent, though the solubility is generally lower than in DMSO, at approximately 17.23 mg/mL to 25 mg/mL.[1][2][4] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[2][5]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous culture medium. What can I do?

A2: Precipitation upon dilution into aqueous buffers or media is a common issue due to the low aqueous solubility of this compound.[1][6] To mitigate this, it is recommended to perform a serial dilution. First, dilute the initial high-concentration DMSO stock into more DMSO to create an intermediate concentration. Then, add this intermediate stock to your aqueous medium.[7] It is also crucial to ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is kept low, typically not exceeding 0.1–0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Pre-warming the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[7]

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: Direct dissolution of this compound in aqueous buffers like water or PBS is not recommended as it is sparingly soluble or insoluble in these solvents.[1][6] To achieve solubility in an aqueous buffer, it is advised to first dissolve the compound in an organic solvent such as Dimethylformamide (DMF) or DMSO and then dilute this stock solution into the desired aqueous buffer.[6] For instance, a solubility of approximately 0.16 mg/mL can be achieved in a 1:5 solution of DMF:PBS (pH 7.2).[6]

Q4: Are there any alternative methods to improve the aqueous solubility of this compound?

A4: Yes, complexation with cyclodextrins has been shown to improve the aqueous solubility of this compound.[8][9][10] Specifically, beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with naftifine, enhancing its solubility in aqueous solutions.[8] Another approach involves using co-solvents and surfactants. For example, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[2][4]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C.[1][2] It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1][2] When stored at -20°C, the stock solution is generally stable for about a month, while at -80°C, it can be stable for up to six months.[2][4] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use gentle warming (up to 37°C for DMSO) or sonication to aid dissolution.[1][2][4] Ensure you are using a recommended organic solvent like DMSO or ethanol.[1][6]
Precipitation occurs immediately upon dilution in aqueous media. The compound's low aqueous solubility is exceeded.Perform serial dilutions. First, create an intermediate dilution of your stock in the same organic solvent before adding it to the aqueous medium.[7] Also, ensure the final solvent concentration in the media is low (<0.5%).[1]
Inconsistent results between experiments. Degradation of the compound due to improper storage.Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution.[1] Avoid repeated freeze-thaw cycles.[2]
Observed cytotoxicity in cell-based assays. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.Perform a solvent tolerance test for your specific cell line. Ensure the final concentration of the organic solvent in your assay does not exceed the cytotoxic threshold, which is typically between 0.1% and 0.5%.[1]

Data Summary

Solubility of this compound in Various Solvents
Solvent Reported Solubility Notes Reference
DMSO ≥32.4 mg/mLGentle warming may be required.[1][3]
100 mg/mLUltrasonic treatment may be needed. Use freshly opened DMSO.[2][4]
~10 mg/mL-[6]
Ethanol ≥17.23 mg/mLUltrasonic treatment may be required.[1][3]
25 mg/mLUltrasonic treatment may be needed.[2][4]
~5 mg/mL-[6]
Dimethylformamide (DMF) SolubleUsed as an intermediate solvent for aqueous dilutions.[6]
Water Insoluble-[1]
Aqueous Buffers (e.g., PBS) Sparingly solubleRequires pre-dissolution in an organic solvent.[6]
1:5 DMF:PBS (pH 7.2) ~0.16 mg/mLAchieved by diluting a DMF stock solution.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-100 mg/mL).

    • Vortex the solution thoroughly for 2-5 minutes.

    • If the compound is not fully dissolved, use gentle warming in a 37°C water bath or sonication for 5-10 minutes until the solution is clear.

    • Once completely dissolved, create single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]

Protocol 2: Preparation of Working Solutions in Aqueous Media
  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium or aqueous buffer

    • Sterile dilution tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Prepare an intermediate dilution of the stock solution in DMSO if a large dilution factor is required.

    • Pre-warm the cell culture medium or buffer to 37°C.[7]

    • Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling to ensure rapid mixing.

    • Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (typically ≤0.5%).[1]

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions for more than one day.[6]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Naftifine HCl dissolve Dissolve in DMSO (10-100 mg/mL) start->dissolve assist Gentle Warming (37°C) or Sonication dissolve->assist aliquot Aliquot for Single Use assist->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Medium (e.g., cell culture media) thaw->dilute check Final DMSO Conc. <0.5%? dilute->check use Use Immediately in Assay check->use

Caption: Workflow for preparing Naftifine HCl solutions.

troubleshooting_workflow start Precipitation in Aqueous Medium? solv_conc Is final solvent concentration >0.5%? start->solv_conc Yes reduce_solv Reduce final solvent concentration. solv_conc->reduce_solv Yes dilution_method Was direct dilution from high stock used? solv_conc->dilution_method No success Clear Solution reduce_solv->success serial_dilute Use serial dilution: Stock -> Intermediate -> Final dilution_method->serial_dilute Yes temp Were solutions pre-warmed to 37°C? dilution_method->temp No serial_dilute->success pre_warm Pre-warm medium and stock solution before mixing. temp->pre_warm No temp->success Yes pre_warm->success

Caption: Troubleshooting precipitation issues.

References

Navigating the Synthesis of Naftifine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the antifungal agent Naftifine Hydrochloride, navigating the complexities of production can present a multitude of challenges. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, from reaction yield and purity to by-product formation and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for large-scale production?

A1: Several synthetic routes for this compound have been developed to improve yield, reduce costs, and ensure safety for industrial-scale production. A common and efficient method involves a three-step process:

  • Synthesis of 1-chloromethyl naphthalene: Naphthalene is reacted with paraformaldehyde and hydrochloric acid.[1]

  • Synthesis of N-methyl-1-naphthylmethylamine: The crude 1-chloromethyl naphthalene is then reacted with methylamine.[1]

  • Final condensation: N-methyl-1-naphthylmethylamine is condensed with cinnamyl chloride to produce Naftifine, which is then converted to its hydrochloride salt.[1]

Alternative routes have also been explored, including those utilizing a Heck-type reaction or a Petasis-type reaction, though these may involve more expensive reagents.[2] Another approach starts from 1-naphthoic acid, proceeding through N-methyl-1-naphthamide and a multi-component reaction.[3][4]

Q2: What are some of the known impurities in this compound synthesis?

Q3: Are there different crystalline forms of this compound I should be aware of?

A3: Yes, different crystalline forms (polymorphs) of this compound have been identified.[6] The existence of polymorphs can significantly impact the drug's physical and chemical properties, including solubility, stability, and bioavailability.[6] It is important to control the crystallization process to ensure the desired polymorphic form is consistently produced. One patented method describes recrystallization from an ethyl acetate-methanol mixed solvent to effectively remove impurities and obtain a high-purity product.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in the Final Condensation Step Inefficient reaction between N-methyl-1-naphthylmethylamine and cinnamyl chloride.Optimize reaction conditions such as temperature, reaction time, and the choice of solvent and base. One method suggests using sodium hydroxide as the acid-binding agent in toluene to shorten the reaction cycle and improve yield.[1] Another approach uses an organic ether solvent in the presence of an alkali metal carbonate and a catalyst.[7]
Difficulty in Purifying 1-chloromethyl naphthalene Unreacted naphthalene clogging the distillation apparatus during purification.[1]The synthesis process described in patent CN1324790A suggests using the crude 1-chloromethyl naphthalene directly in the next step to avoid the hazardous distillation.[1] Careful washing of the crude product with cold water and a cold potassium carbonate solution can help remove some impurities before proceeding.[1]
Formation of Undesired Side Products Side reactions occurring due to harsh reaction conditions or reactive intermediates.The use of milder reaction conditions and alternative synthetic routes can minimize side product formation. For instance, some older methods utilized hazardous reducing agents like NaBH4, which can lead to safety risks and side reactions.[1] Newer methods aim for more controlled and gentle reaction conditions.[1][8]
Inconsistent Product Quality and Purity Inadequate purification methods or the presence of hard-to-remove impurities.Recrystallization is a critical final step for purification. A mixed solvent system, such as ethyl acetate-methanol, has been shown to be effective in obtaining high-purity this compound with a good yield.[7] The pH of the solution during the acidification step to form the hydrochloride salt should be carefully controlled.[9]

Synthesis Route and Yield Comparison

The following table summarizes the yields reported in different synthetic approaches for this compound.

Synthesis Route Key Steps Reported Yield Reference
Naphthalene -> 1-chloromethyl naphthalene -> N-methyl-1-naphthylmethylamine -> Naftifine HClHigh (not quantified)[1]
Styrene and H2SO4 (one-pot)65%[2]
γ-aminoalcohols dehydration with 5N HCl90%[2]
N-methyl-1-naphthyl methylamine HCl condensation with recrystallization74.0% - 84.1%[7]
Cinnamyl alcohol -> cinnamyl chloride -> trans-N-cinnamyl methylamine -> Naftifine HCl68.0%[9]

Experimental Workflow & Synthesis Pathway Diagrams

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials (N-methyl-1-naphthylmethylamine & Cinnamyl Chloride) start->check_purity check_purity->start Impure Materials optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Base) check_purity->optimize_conditions Purity OK check_side_reactions Analyze for Side Products (TLC, HPLC, GC-MS) optimize_conditions->check_side_reactions check_side_reactions->optimize_conditions Significant Side Products purification_loss Evaluate Purification Step (Recrystallization, Extraction) check_side_reactions->purification_loss Minimal Side Products purification_loss->optimize_conditions High Loss yield_improved Yield Improved purification_loss->yield_improved Loss Minimized

Caption: Troubleshooting workflow for addressing low yield in Naftifine HCl synthesis.

Simplified Synthesis Pathway of this compound

Naftifine_Synthesis cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Condensation & Salt Formation Naphthalene Naphthalene Chloromethyl_Naphthalene 1-chloromethyl naphthalene Naphthalene->Chloromethyl_Naphthalene Paraformaldehyde_HCl Paraformaldehyde + HCl Paraformaldehyde_HCl->Chloromethyl_Naphthalene N_methyl_amine N-methyl-1-naphthyl- methylamine Chloromethyl_Naphthalene->N_methyl_amine Methylamine Methylamine Methylamine->N_methyl_amine Naftifine_Base Naftifine (base) N_methyl_amine->Naftifine_Base Cinnamyl_Chloride Cinnamyl Chloride Cinnamyl_Chloride->Naftifine_Base Naftifine_HCl This compound Naftifine_Base->Naftifine_HCl HCl_acid HCl HCl_acid->Naftifine_HCl

Caption: Key steps in a common synthesis route for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methyl-1-naphthylmethylamine (based on CN1324790A)
  • Reaction Setup: In a suitable reactor, dissolve the crude 1-chloromethyl naphthalene in ethanol.

  • Amination: While stirring, slowly add the ethanolic solution to a pre-cooled (ice bath) 30% aqueous solution of methylamine.

  • Reaction: Stir the mixture overnight at room temperature.

  • Solvent Removal: Remove ethanol and excess methylamine by distillation under normal pressure.

  • Work-up: Add water to the residue and acidify to a strongly acidic pH with HCl.

  • Isolation: Filter the resulting solid and wash it with water. The solid obtained is N-methyl-1-naphthylmethylamine hydrochloride.

Protocol 2: Synthesis and Purification of this compound (based on CN1324790A and CN101186578A)
  • Condensation: In a reactor with toluene as the solvent, react N-methyl-1-naphthylmethylamine with cinnamyl chloride in the presence of 30% NaOH as the acid-binding agent.

  • Reaction Monitoring: Monitor the reaction until completion.

  • Work-up: After the reaction, perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Salt Formation: To the organic layer containing the Naftifine base, add a saturated solution of HCl in an appropriate solvent (e.g., ethyl acetate) to precipitate this compound.

  • Recrystallization: Isolate the crude this compound and recrystallize it from a mixed solvent of ethyl acetate and methanol (e.g., 1:1 v/v) to achieve high purity.

  • Drying: Dry the purified white powder of this compound under vacuum.

References

Technical Support Center: Optimizing HPLC Parameters for Naftifine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-based detection of Naftifine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: A good starting point for method development for this compound analysis using reversed-phase HPLC (RP-HPLC) often involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution. The detection wavelength is commonly set around 254 nm or 265 nm.[1][2][3][4][5]

Q2: How can I improve the peak shape for this compound?

A2: Peak tailing can be a common issue for basic compounds like this compound due to interactions with residual silanol groups on the silica-based column packing.[6][7][8] To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1-0.8%).[1] TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks.

  • Low pH: Operating at a low pH (around 2.5-3.5) will ensure that the silanol groups are not ionized, reducing their interaction with the protonated amine of this compound.

  • Column Choice: Utilize a column with low silanol activity or an end-capped column. Phenyl columns have also been used effectively.[4]

Q3: What is the mechanism of action of this compound, and why is it relevant to my research?

A3: this compound is an allylamine antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[9][10][11][12][13] This enzyme is a key component in the fungal ergosterol biosynthesis pathway. By blocking this enzyme, this compound leads to a deficiency of ergosterol, a critical component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in fungal cell death.[9][11][12][13] Understanding this mechanism is crucial for drug development professionals in the context of efficacy studies and for researchers investigating antifungal resistance.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic this compound molecule and acidic silanol groups on the column.[6][7][8]- Add a competing base like triethylamine (0.1-0.8%) to the mobile phase.[1] - Lower the mobile phase pH to around 2.5-3.5. - Use a modern, high-purity, end-capped C18 column or a phenyl column.[4]
Poor Resolution Inadequate separation between this compound and other components in the sample matrix.- Optimize the mobile phase composition. Try varying the ratio of organic solvent to aqueous buffer. - Consider switching the organic solvent (e.g., from methanol to acetonitrile or vice versa) as this can alter selectivity. - A gradient elution may be necessary for complex samples.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.- Filter and degas all mobile phase components. - Ensure the detector lamp has sufficient energy. - Flush the column with a strong solvent to remove any contaminants.
Inconsistent Retention Times Fluctuations in pump flow rate, temperature, or mobile phase composition.- Prime the pump to remove any air bubbles. - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure accurate mixing.
No Peak Detected Injection issue, detector malfunction, or sample degradation.- Check the injector for proper sample loading. - Verify the detector is on and set to the correct wavelength (around 254-265 nm).[1][2][4] - Ensure the sample is properly dissolved and has not precipitated.

Experimental Protocols

Method 1: RP-HPLC for this compound in a Cream Formulation[1]
  • Column: Inertsil ODS (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile: Methanol: Water (35:40:25, v/v/v) with 0.8% Triethylamine, pH adjusted to 5.5 with acetic acid.

  • Flow Rate: 1.4 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 265 nm

  • Run Time: 6 minutes

  • Retention Time: Approximately 4.0 minutes.[1]

Method 2: HPLC for this compound in Liniment[14]
  • Column: Information not specified, but a C18 would be a suitable starting point.

  • Mobile Phase: Methanol: 0.05 M Ammonium Acetate (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Method 3: HPLC for Naftifine and its Degradation Products[4]
  • Column: XBridge Phenyl (2.0 x 4.6 mm, 2.5 µm)

  • Mobile Phase: Gradient of 0.1% perchloric acid and acetonitrile.

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

  • Retention Time: Approximately 2 minutes.[4]

Data Presentation

Table 1: Comparison of HPLC Parameters for this compound Detection

ParameterMethod 1[1]Method 2[5][14]Method 3[4]Method 4[15]
Column Inertsil ODS (4.6 x 150 mm, 5 µm)Not Specified (likely C18)XBridge Phenyl (2.0 x 4.6 mm, 2.5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (35:40:25) + 0.8% TEA, pH 5.5Methanol:0.05M Ammonium Acetate (80:20)Gradient of 0.1% Perchloric acid and AcetonitrileAcetonitrile:Tetrahydrofuran:Tetramethylammonium hydroxide buffer pH 7.8 (62:10:28)
Flow Rate 1.4 mL/min1.0 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 265 nm254 nm254 nm280 nm
Retention Time ~4.0 minNot Specified~2.0 minNot Specified

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (e.g., Dissolution, Filtration) Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation (e.g., Mixing, Degassing) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Analysis Chromatogram Analysis (e.g., Integration, Quantification) DataSystem->Analysis Report Report Generation Analysis->Report

Caption: A general workflow for HPLC analysis.

Naftifine_MoA Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase substrate Accumulation Toxic Accumulation Squalene->Accumulation SqualeneEpoxide Squalene Epoxide SqualeneEpoxidase->SqualeneEpoxide catalysis Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol Disruption Membrane Disruption Ergosterol->Disruption Naftifine This compound Naftifine->SqualeneEpoxidase Inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Naftifine Hydrochloride Topical Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Naftifine Hydrochloride Topical Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of this compound creams, gels, and other topical delivery systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

I. Frequently Asked Questions (FAQs) - Chemical Stability

This section addresses common questions regarding the chemical degradation of this compound in topical formulations.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation under several stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis. The allylamine structure is the primary site of chemical modification. While specific degradation pathways are not extensively detailed in publicly available literature, forced degradation studies indicate that the molecule can undergo modifications leading to the formation of various related substances.

Q2: Which analytical techniques are most suitable for monitoring the stability of this compound in topical formulations?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method for assessing the stability of this compound.[1][2][3][4] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products and any excipients present in the formulation.

Q3: Are there known impurities of this compound that I should be aware of?

A3: Yes, potential impurities of this compound include N-methyl-1-naphthalenemethylamine and cinnamaldehyde, which may be process-related or arise from degradation.[2] It is crucial to have analytical methods that can resolve these and other potential degradation products from the parent compound.

II. Troubleshooting Guide - Physical Stability of Topical Formulations

This guide provides solutions to common physical stability issues encountered during the development of this compound creams and gels.

Problem Potential Cause(s) Troubleshooting Suggestions
Phase Separation in Cream/Emulgel - Inappropriate emulsifier or co-emulsifier selection.- Incorrect oil/water phase ratio.- Insufficient homogenization.- Incompatibility between this compound and excipients.- Screen different non-ionic and ionic emulsifiers to find a suitable HLB value.- Optimize the oil and water phase concentrations.- Increase homogenization speed and/or time.- Conduct excipient compatibility studies.
Changes in Viscosity of Gel - Inappropriate gelling agent concentration.- pH shift affecting the polymer network (e.g., for carbomers).- Degradation of the gelling agent.- Optimize the concentration of the gelling agent (e.g., Carbopol, HPMC).- Incorporate a suitable buffering system to maintain a stable pH.- Evaluate the stability of the gelling agent in the presence of other excipients.
Crystallization of this compound - Supersaturation of the drug in the formulation.- Poor solubility of the drug in the chosen vehicle.- Temperature fluctuations during storage.- Incorporate a co-solvent or a solubilizing agent to increase the solubility of this compound.- Evaluate the use of penetration enhancers that can also act as solubilizers.- Assess the formulation's stability under different temperature cycles.
Color Change or Odor Development - Oxidative degradation of this compound or excipients.- Interaction with packaging components.- Microbial contamination.- Add an antioxidant to the formulation.- Conduct compatibility studies with the intended packaging materials.- Incorporate a suitable preservative system and perform microbial limit testing.
pH Shift Over Time - Degradation of this compound leading to acidic or basic byproducts.- Interaction with acidic or basic excipients.- Absorption of atmospheric CO2.- Incorporate a robust buffering system to maintain the target pH.- Ensure all excipients are compatible and do not contribute to pH instability.- Use appropriate airtight packaging.

III. Data on this compound Stability

Stress Condition Typical Reagents and Conditions Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hours.Degradation of this compound.
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hours.Degradation of this compound.
Oxidation 3-30% H₂O₂ at room temperature for up to 7 days.Formation of oxidation products.
Thermal Degradation Dry heat at 60-80°C for an extended period.Assessment of thermal lability.
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²).Evaluation of light sensitivity.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability testing of this compound topical formulations.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound API

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 30% Hydrogen Peroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV and visible light in a photostability chamber as per ICH Q1B guidelines.

    • Dissolve the exposed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and separate it from its degradation products in a topical formulation.

Chromatographic Conditions:

  • Column: XBridge Phenyl (20 x 4.6 mm, 2.5 µm) or equivalent.[2]

  • Mobile Phase: Gradient of 0.1% perchloric acid in water and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).[2]

  • Sample Preparation (for a 1% cream):

    • Accurately weigh an amount of cream equivalent to 10 mg of this compound into a suitable volumetric flask.

    • Add a suitable solvent (e.g., 0.1% orthophosphoric acid solution) to dissolve the drug and dilute to volume.[2]

    • Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) meet the predefined acceptance criteria.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area with that of the standard. Assess the presence of any degradation products by observing additional peaks in the chromatogram.

V. Visualizations

This section provides diagrams to illustrate key concepts and workflows related to this compound stability.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis and Characterization Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Degradation_Products Degradation Products Acid_Hydrolysis->Degradation_Products Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base_Hydrolysis->Degradation_Products Oxidation Oxidation (e.g., 30% H₂O₂, RT) Oxidation->Degradation_Products Thermal Thermal (e.g., 80°C, solid state) Thermal->Degradation_Products Photolytic Photolytic (ICH Q1B) Photolytic->Degradation_Products HPLC_Analysis Stability-Indicating HPLC Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Structure_Elucidation Structure Elucidation of Degradants (LC-MS/MS, NMR) Peak_Purity->Structure_Elucidation Naftifine_HCl This compound (API and Formulation) Naftifine_HCl->Acid_Hydrolysis Naftifine_HCl->Base_Hydrolysis Naftifine_HCl->Oxidation Naftifine_HCl->Thermal Naftifine_HCl->Photolytic Degradation_Products->HPLC_Analysis

Caption: Forced degradation workflow for this compound.

G Start Physical Instability Observed (e.g., Phase Separation, Viscosity Change) Check_Formulation Review Formulation Components (Emulsifiers, Gelling Agents, Solvents) Start->Check_Formulation Check_Process Review Manufacturing Process (Homogenization, Mixing Speed, Temperature) Start->Check_Process Excipient_Compatibility Conduct Excipient Compatibility Studies Check_Formulation->Excipient_Compatibility Optimize_Process Optimize Process Parameters Check_Process->Optimize_Process Optimize_Formulation Optimize Component Concentrations Excipient_Compatibility->Optimize_Formulation Re-evaluate_Stability Perform Accelerated Stability Studies on Optimized Formulation Optimize_Formulation->Re-evaluate_Stability Optimize_Process->Re-evaluate_Stability

Caption: Troubleshooting workflow for physical instability.

References

overcoming resistance to Naftifine Hydrochloride in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Naftifine Hydrochloride in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allylamine antifungal agent that primarily works by inhibiting the enzyme squalene epoxidase.[1][2][3][4][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[2][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.[2][6] By inhibiting squalene epoxidase, naftifine prevents the conversion of squalene to 2,3-oxidosqualene, a key step in ergosterol synthesis.[7] This leads to a depletion of ergosterol, which compromises the cell membrane's integrity, and a toxic accumulation of intracellular squalene, ultimately resulting in fungal cell death.[2][4][6][8]

Q2: My fungal strain is showing reduced susceptibility to Naftifine. What are the most likely mechanisms of resistance?

A2: The most common and well-documented mechanism of resistance to allylamine antifungals like Naftifine is the development of point mutations in the gene encoding the target enzyme, squalene epoxidase (SQLE or ERG1).[9] These mutations can alter the enzyme's structure, reducing the binding affinity of Naftifine and thereby decreasing its inhibitory effect.[9] A secondary, less commonly reported mechanism, is the upregulation of efflux pumps, which are membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration.[9][10] These pumps can belong to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) of transporters.[9]

Q3: Are there specific fungal species that are more prone to developing Naftifine resistance?

A3: Resistance to allylamines has been most extensively studied and reported in dermatophytes, particularly species within the Trichophyton genus, such as Trichophyton rubrum and Trichophyton interdigitale (now often referred to as part of the Trichophyton mentagrophytes species complex).[9][11] The emergence of terbinafine-resistant Trichophyton indotineae in India, which also shows reduced susceptibility to other allylamines, is a significant concern.[11][12][13]

Q4: Can prolonged or repeated exposure to sub-lethal concentrations of Naftifine induce resistance in the lab?

A4: While theoretically possible, some studies have shown that repeated exposure of dermatophyte strains to this compound did not result in the development of resistance in vitro.[3] This may be attributed to its fungicidal activity, which rapidly kills the fungal cells, reducing the chances for resistance mutations to arise and be selected for. However, the emergence of resistant clinical isolates suggests that under certain conditions, such as in a host, resistance can indeed develop.

Troubleshooting Guide

This guide provides a structured approach to identifying and characterizing Naftifine resistance in your fungal strains.

Problem: Suspected Naftifine Resistance (Increased MIC)

Your experimental fungal strain exhibits a higher Minimum Inhibitory Concentration (MIC) for Naftifine compared to wild-type or previously tested strains.

Workflow for Investigating Naftifine Resistance

G start Suspected Naftifine Resistance (High MIC) confirm_mic Step 1: Confirm MIC (CLSI M38-A2 Protocol) start->confirm_mic sequence_sqle Step 2: Sequence SQLE Gene confirm_mic->sequence_sqle If MIC is confirmed high analyze_mutations Step 3: Analyze for Mutations sequence_sqle->analyze_mutations no_mutation No Known Resistance Mutations Found analyze_mutations->no_mutation No mutation detected mutation_found Resistance Mutation(s) Identified analyze_mutations->mutation_found Mutation detected assess_efflux Step 4: Assess Efflux Pump Activity normal_efflux Normal Efflux Activity assess_efflux->normal_efflux Efflux normal high_efflux Increased Efflux Activity assess_efflux->high_efflux Efflux increased no_mutation->assess_efflux conclusion_target Conclusion: Target-site resistance mutation_found->conclusion_target conclusion_novel Conclusion: Investigate novel mechanisms (e.g., stress response, biofilm) normal_efflux->conclusion_novel conclusion_efflux Conclusion: Efflux-mediated resistance high_efflux->conclusion_efflux

Caption: Workflow for troubleshooting Naftifine resistance.

Step 1: Confirm the Minimum Inhibitory Concentration (MIC)

  • Possible Cause: Inconsistent results may arise from variations in experimental conditions.

  • Solution: Rigorously perform antifungal susceptibility testing (AST) using a standardized protocol, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method, to ensure reproducibility.[14][15][16]

Step 2: Investigate Target-Site Mutations

  • Possible Cause: The most common resistance mechanism is a mutation in the squalene epoxidase (SQLE) gene.[9]

  • Solution: Amplify and sequence the SQLE gene from your resistant fungal strain. Compare the sequence to a wild-type, susceptible strain to identify any point mutations that result in amino acid substitutions.

Step 3: Evaluate Efflux Pump Activity

  • Possible Cause: If no mutations are found in the SQLE gene, or if the observed MIC is higher than expected for the identified mutation, increased drug efflux may be a contributing factor.[9][10]

  • Solution: Perform a functional assay to measure efflux pump activity. A common method is a fluorescent dye-based assay using substrates like Rhodamine 6G, which is extruded by ABC transporters.[17][18] An increase in the rate of dye extrusion from the cells in the resistant strain compared to a susceptible control indicates upregulated efflux pump activity.

Data Presentation

The following table summarizes known SQLE mutations in Trichophyton species and their impact on the MIC of Terbinafine, a closely related allylamine. While specific data for Naftifine is less abundant, these mutations are expected to confer cross-resistance.

Fungal SpeciesSQLE Amino Acid SubstitutionFold Increase in Terbinafine MIC (approx.)Reference(s)
T. rubrumLeu393Phe> 8-512x[19]
T. rubrumLeu393Ser> 8-512x[19]
T. rubrumPhe397Leu> 8-512x[19]
T. indotineaePhe397LeuResults in high MICs (>16 mg/L)[11][12][13]
T. indotineaePhe415ValResults in elevated MICs (~0.5 mg/L)[11][12][13]
T. indotineaeLeu393SerResults in elevated MICs (~0.5 mg/L)[11][12][13]
T. rubrumPhe415Ser> 8-512x[19]
T. rubrumHis440Tyr> 8-512x[19]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)

This is a summarized protocol for determining the MIC of this compound against dermatophytes.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable medium (e.g., Potato Dextrose Agar) to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.[20]

  • Drug Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Naftifine that causes complete (100%) inhibition of visible growth compared to the drug-free control.[20]

Protocol 2: Sequencing of the Squalene Epoxidase (SQLE) Gene
  • DNA Extraction:

    • Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud Dextrose Broth).

    • Harvest the mycelia and extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification:

    • Design or use previously published primers that flank the coding region of the SQLE gene. For Trichophyton species, primers such as Drsq1 (5′-TTGCCAACGGGGTGTAAAG-3′) and Drsq2 (5′-GGGGCCATCTATAATTCAGACTC-3′) can be used to amplify a key region of the gene.[21]

    • Perform PCR using a high-fidelity DNA polymerase. A typical thermal cycling program might be: initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1-2 min (depending on amplicon length); and a final extension at 72°C for 10 min.[20]

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing.

    • Align the resulting sequence with a reference wild-type SQLE sequence (e.g., from a susceptible strain or a public database) using bioinformatics software (e.g., BLAST, ClustalW) to identify nucleotide changes and corresponding amino acid substitutions.

Protocol 3: Rhodamine 6G (R6G) Efflux Assay

This assay measures the activity of ABC-type efflux pumps.

  • Cell Preparation:

    • Grow the fungal strain to the mid-exponential phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them twice with sterile, phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS without glucose to de-energize them.

  • R6G Loading:

    • Add Rhodamine 6G to the de-energized cell suspension to a final concentration of 10 µM.[17][18]

    • Incubate for 30-60 minutes at 30°C to allow the dye to load into the cells.

  • Efflux Initiation and Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular R6G and resuspend them in pre-warmed PBS.

    • Initiate efflux by adding glucose (final concentration 2%) to energize the pumps.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the cell suspension and centrifuge them quickly to pellet the cells.

    • Transfer the supernatant to a new microtiter plate.

    • Measure the fluorescence of the R6G in the supernatant using a spectrofluorometer (excitation ~515 nm, emission ~555 nm).[17]

  • Data Analysis:

    • Plot the fluorescence intensity against time. A steeper slope for the resistant strain compared to the susceptible control indicates a higher rate of R6G efflux and thus increased pump activity.

Signaling Pathways and Resistance Mechanisms

Ergosterol Biosynthesis Pathway and Naftifine Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action & Resistance Squalene Squalene Epoxidase Squalene Epoxidase (Target Enzyme) Squalene->Epoxidase Oxidosqualene 2,3-Oxidosqualene Epoxidase->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Naftifine Naftifine HCl Naftifine->Block Mutation SQLE Gene Mutation (Resistance) Mutation->Epoxidase Alters enzyme prevents binding

Caption: Naftifine inhibits squalene epoxidase, blocking ergosterol synthesis.

Fungal Stress Response to Antifungals

Antifungal agents can induce cellular stress, activating signaling pathways that may contribute to tolerance. While not a primary resistance mechanism for Naftifine, understanding these pathways is crucial.

G cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway antifungal Antifungal Stress (e.g., Membrane Damage, Oxidative Stress) cwi_node CWI Cascade (e.g., Mkc1/Slt2 MAPK) antifungal->cwi_node hog_node HOG Cascade (e.g., Hog1 MAPK) antifungal->hog_node response Adaptive Responses: - Cell Wall Remodeling - Osmolyte Production - Efflux Pump Upregulation - Stress Gene Expression cwi_node->response hog_node->response

Caption: Fungal stress pathways activated by antifungal agents.

References

Technical Support Center: Naftifine Hydrochloride Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Naftifine Hydrochloride in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an allylamine antifungal agent. Its primary mechanism of action is the inhibition of the enzyme squalene epoxidase (also known as squalene monooxygenase).[1][2][3][4][5][6][7] This enzyme is crucial in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion, combined with the toxic accumulation of squalene, leads to fungal cell death.[1][5][7]

Q2: Is this compound expected to be cytotoxic to mammalian cell lines?

While this compound targets a key enzyme in fungi, it's important to understand its potential effects on mammalian cells. The mammalian equivalent of the ergosterol biosynthesis pathway leads to cholesterol production. Research has shown that mammalian squalene epoxidase is significantly less sensitive to inhibition by naftifine and related allylamine compounds compared to the fungal enzyme.[2][3] For instance, the inhibitory concentration (Ki) for naftifine against Candida albicans squalene epoxidase was found to be 1.1 µM, whereas the Ki for a similar compound against rat liver squalene epoxidase was 77 µM.[2][3] This selective inhibition is the basis for its therapeutic use as an antifungal. However, at higher concentrations, off-target effects or other mechanisms could potentially lead to cytotoxicity in mammalian cell lines.

Q3: What are the common signs of cytotoxicity I might observe in my cell cultures treated with this compound?

General signs of cytotoxicity in cell culture include:

  • A decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased membrane permeability, which can be detected by vital dyes like trypan blue or propidium iodide.[8]

  • Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[9][10][11][12][13]

Q4: How can I assess the cytotoxicity of this compound in my specific cell line?

Several standard assays can be used to quantify cytotoxicity:

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[14]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[8]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[8]

  • Live/Dead Staining: Fluorescent microscopy-based assays using dyes like calcein-AM and propidium iodide can visualize live and dead cells simultaneously.

  • Apoptosis/Necrosis Assays: Flow cytometry or fluorescence microscopy can be used to differentiate between apoptotic and necrotic cell death using markers like Annexin V and propidium iodide.[9][10][11][12][13]

Troubleshooting Guides

Issue 1: High levels of unexpected cytotoxicity observed at low concentrations of this compound.

Possible Cause 1: Solvent Toxicity

  • Troubleshooting: this compound is often dissolved in organic solvents like DMSO or ethanol. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. Run a vehicle control (medium with the solvent at the same concentration used for the drug) to assess the solvent's effect on cell viability.[8]

Possible Cause 2: High Sensitivity of the Cell Line

  • Troubleshooting: Different cell lines exhibit varying sensitivities to chemical compounds. It is possible your cell line is particularly sensitive to this compound.

    • Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish a suitable concentration range for your experiments.

Possible Cause 3: Contamination

  • Troubleshooting: Microbial contamination can cause cell death and confound experimental results. Regularly check your cell cultures for any signs of contamination.

Issue 2: How to reduce the cytotoxicity of this compound in my experiments?

Strategy 1: Formulation Modification

  • Approach: Encapsulating this compound in novel drug delivery systems has been shown to improve its therapeutic index and may reduce its direct contact with cells, thereby lowering cytotoxicity.

  • Examples:

    • Nanoemulsions: Formulating this compound in a nanoemulsion can enhance its solubility and permeability, potentially allowing for the use of lower, less toxic concentrations.[15][16][17][18] Studies have explored the use of clove oil in nanoemulsions, which also possesses anti-inflammatory properties.[15][16][18]

    • Nanosponges: β-cyclodextrin-based nanosponges are another promising delivery system for this compound.[19]

  • Experimental Protocol: When preparing a new formulation, it is crucial to characterize its physical properties (e.g., particle size, zeta potential) and to perform cytotoxicity assays to confirm a reduction in toxicity compared to the free drug.

Strategy 2: Co-treatment with Protective Agents

  • Approach: In some experimental systems, co-treatment with antioxidants or other cytoprotective agents can mitigate drug-induced cytotoxicity. The suitability of this approach would depend on the specific mechanism of cytotoxicity in your cell line, which may need to be investigated. For example, one study showed that cannabidiol could modulate the cytotoxicity of another drug, doxycycline, in different cell lines.[20]

Strategy 3: Optimization of Experimental Parameters

  • Approach: Reducing the exposure time or drug concentration can help minimize cytotoxicity while still achieving the desired experimental effect.

    • Recommendation: Conduct time-course and dose-response experiments to find the optimal balance between the intended effect and cell viability.

Quantitative Data Summary

Currently, there is a limited amount of publicly available data on the specific IC50 values of this compound in common mammalian cell lines used in research. The primary focus of existing literature is on its antifungal activity. The table below summarizes the available inhibitory concentrations against fungal and mammalian enzymes.

Target Organism/EnzymeCompoundInhibitory Concentration (Ki/MIC)Reference
Candida albicans (fungus)NaftifineKi: 1.1 µM[2][3]
Rat Liver Squalene EpoxidaseSF 86-327 (allylamine)Ki: 77 µM[2][3]
Dermatophytes (various strains)This compoundMIC range: 0.1 to 0.2 mg/mL[4]
Candida species (yeasts)This compoundMIC range: 1.5 to >100 mg/mL[4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Naftifine_Mechanism cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Cell_Death Fungal Cell Death Squalene->Cell_Death Accumulation (Toxic) Ergosterol Ergosterol Squalene_Epoxide->Ergosterol ... Cell_Membrane Fungal Cell Membrane (Ergosterol-dependent) Ergosterol->Cell_Membrane Naftifine Naftifine Hydrochloride Squalene Epoxidase Squalene Epoxidase Naftifine->Squalene Epoxidase Inhibition

Caption: Mechanism of antifungal action of this compound.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Seed Cells in 96-well plate treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Measure Signal (Absorbance/Fluorescence) assay->readout analysis Data Analysis: Calculate % Viability & IC50 readout->analysis end End: Determine Cytotoxicity Profile analysis->end

Caption: General workflow for assessing the cytotoxicity of a compound.

Logical Relationship: Troubleshooting High Cytotoxicity

Troubleshooting_Cytotoxicity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_Cytotoxicity High Unexpected Cytotoxicity Solvent_Toxicity Solvent Toxicity High_Cytotoxicity->Solvent_Toxicity Cell_Sensitivity High Cell Line Sensitivity High_Cytotoxicity->Cell_Sensitivity Contamination Contamination High_Cytotoxicity->Contamination Vehicle_Control Run Vehicle Control Solvent_Toxicity->Vehicle_Control Dose_Response Perform Dose-Response (Determine IC50) Cell_Sensitivity->Dose_Response Check_Cultures Check for Contamination Contamination->Check_Cultures

Caption: Troubleshooting guide for unexpected high cytotoxicity.

References

troubleshooting poor yield in Naftifine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Naftifine Hydrochloride, with a primary focus on improving reaction yield.

General Troubleshooting Principles

Before addressing specific reaction steps, it is crucial to ensure adherence to fundamental laboratory practices. Inconsistent yields can often be traced back to:

  • Reagent Quality: Verify the purity and dryness of all starting materials, reagents, and solvents. For instance, moisture can inhibit reactions involving thionyl chloride or Lewis acids.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Precise temperature management is critical for many of the steps. Overheating can lead to side product formation and degradation, while insufficient heat can result in incomplete reactions.

  • Stoichiometry: Accurate measurement and stoichiometry of reactants are essential. Molar ratios should be checked against established protocols.

Synthesis Pathway Overview

The following diagram illustrates a common synthetic route for this compound, starting from 1-naphthoic acid. This multi-step process involves the formation of an amide, a Lewis acid-catalyzed multicomponent reaction, a reduction, and final salt formation.

G cluster_reactants cluster_intermediates cluster_product A 1-Naphthoic Acid I1 N-Methyl-1- naphthamide A->I1 + Methylamine (aq) B SOCl₂ B->I1 + Methylamine (aq) C Methylamine (aq) D Formaldehyde I2 Carbonylated Naftifine (N-methyl-N-allyl substituted -1-naphthylcarboxamide) D->I2 + Lewis Acid Catalyst E Styrene E->I2 + Lewis Acid Catalyst F Hydrazine Hydrate + KOH I3 Naftifine (Crude Base) F->I3 Reduction G HCl P This compound G->P Salt Formation & Recrystallization I1->I2 + Lewis Acid Catalyst I2->I3 Reduction I3->P Salt Formation & Recrystallization

Caption: A common synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during synthesis, leading to poor yield.

Stage 1: Amide Formation (N-Methyl-1-naphthamide)

Q1: My yield for the initial amidation step is lower than expected. What are the common causes?

A1: Low yield in the formation of N-methyl-1-naphthamide is often related to the initial activation of 1-naphthoic acid.

  • Moisture Contamination: The intermediate, 1-naphthoyl chloride, is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under anhydrous conditions.

  • Reagent Quality: Use freshly distilled or high-purity thionyl chloride (SOCl₂). Old or decomposed SOCl₂ can be less effective.

  • Incomplete Reaction: The reaction of 1-naphthoic acid with SOCl₂ may require heating (e.g., to 80°C) for several hours to ensure complete conversion to the acid chloride.[1]

  • Amine Stoichiometry: During amidation, ensure the molar ratio of methylamine is sufficient, as some protocols recommend using 1 to 3.5 times the molar amount of the 1-naphthoyl chloride.[2]

  • Temperature Control: The addition of the 1-naphthoyl chloride solution to the aqueous methylamine should be done carefully, potentially at a reduced temperature, to control the exothermic reaction and prevent side product formation.

Stage 2: Multicomponent Reaction (Carbonylated Naftifine)

Q2: The Lewis acid-catalyzed reaction of N-methyl-1-naphthamide, formaldehyde, and styrene is inefficient. How can I troubleshoot this?

A2: This key C-C and C-N bond-forming step is critical and can be influenced by several factors.

  • Catalyst Choice and Activity: The choice of Lewis acid (e.g., BF₃·OEt₂, AlCl₃) is crucial. Ensure the catalyst is not deactivated by moisture. The amount of catalyst used can also be optimized; one patent specifies using 20% mmol of BF₃·OEt₂.[1]

  • Reaction Parameters: Temperature and reaction time are critical. Different protocols specify reaction temperatures ranging from 50°C to 140°C and times from 5 to 24 hours.[2] These parameters should be optimized for your specific setup.

  • Side Reactions: Styrene can polymerize, especially at higher temperatures. Monitor the reaction by TLC to track the consumption of starting materials and the formation of the desired product versus potential polymeric byproducts.

  • Solvent Effects: The choice of solvent (e.g., THF, toluene, xylene, dioxane) can impact the reaction's success.[2] Dioxane has been used effectively in some procedures.[1]

The following workflow can help diagnose issues in this step:

G start Low Yield in Multicomponent Reaction decision1 Monitor reaction by TLC. Are starting materials consumed? start->decision1 decision2 Is the desired product the major spot? decision1->decision2 Yes action1 Increase reaction time or temperature cautiously. decision1->action1 No action2 Check Lewis acid catalyst. Is it fresh/active? Consider a different catalyst. decision2->action2 No end_node Proceed to Workup decision2->end_node Yes action1->decision1 action3 Investigate side reactions. (e.g., styrene polymerization). Consider lowering temperature. action2->action3 action4 Check stoichiometry of formaldehyde and styrene. action3->action4 action4->decision1

Caption: Troubleshooting workflow for the multicomponent reaction step.

Stage 3: Reduction of Carbonylated Naftifine

Q3: The hydrazine-KOH reduction is incomplete or giving a low yield of crude Naftifine. What should I check?

A3: This Wolff-Kishner-type reduction requires careful control of temperature and reagent ratios.

  • Elevated Temperatures: This reaction is typically performed in two stages: an initial lower temperature phase (e.g., 80-110°C) followed by a higher temperature phase (160-210°C) to drive the reaction to completion after distilling off unreacted hydrazine hydrate.[1][2] Ensure both stages are executed correctly.

  • Reagent Stoichiometry: The amounts of hydrazine hydrate and KOH are critical. Published methods use a significant excess of both reagents, with hydrazine hydrate at 2-5 molar equivalents and KOH at 1-5 molar equivalents relative to the substrate.[1][2]

  • Solvent: A high-boiling solvent like diethylene glycol is necessary to reach the required reaction temperatures.[2]

  • Workup Procedure: After cooling, the reaction mixture is typically acidified before extraction. Ensure the pH is adjusted correctly (e.g., pH=2) to protonate the amine for a clean workup, though this may vary based on the specific protocol.[2]

Stage 4: Salt Formation and Purification

Q4: I am losing a significant amount of product during the final precipitation and recrystallization steps. How can I minimize these losses?

A4: The final isolation and purification steps are common points for yield loss.

  • Precipitation: The precipitation of this compound is induced by adding an HCl solution (e.g., HCl in ethyl acetate) to a solution of the crude naftifine base.[2]

    • Solvent Choice: The base should be dissolved in a solvent where the hydrochloride salt is poorly soluble, such as ethyl acetate.[2]

    • Temperature: Cooling the solution (e.g., to 0°C) during the addition of HCl can maximize precipitation and minimize product loss to the mother liquor.[2]

  • Recrystallization:

    • Solvent System: The choice of recrystallization solvent is critical. A mixed solvent system like ethyl acetate-methanol is often used.[2] The ratio must be optimized to dissolve the product when hot but allow for maximum crystal formation upon cooling.

    • Mechanical Losses: Minimize mechanical losses by ensuring complete transfer of solids and using cold solvent to wash the filtered crystals, which reduces the amount of product that redissolves.

  • Product Purity: If the crude product is impure, it can inhibit crystallization, leading to an oily product or lower recovery. Consider a purification step for the crude base (e.g., column chromatography) before salt formation if significant impurities are detected.[2]

Data and Protocols

Table 1: Example Reaction Conditions for Key Synthesis Steps
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Reported YieldReference
Amide Formation 1-Naphthoic AcidSOCl₂, Methylamine (aq)DichloromethaneRoom Temp - 80°C2 - 1292%[1]
Multicomponent Rxn N-methyl-1-naphthamide, Formaldehyde, StyreneBF₃·OEt₂ (20% mmol)Dioxane50°C2485.5%[1]
Reduction Carbonylated Naftifine85% Hydrazine Hydrate, KOHDiethylene Glycol95°C then 190-200°C3 + 3~62.5% (Overall)[2]
Salt Formation Naftifine BaseHCl in Ethyl AcetateEthyl Acetate0°C2>60% (Overall)[2]
Experimental Protocol: Synthesis via Multicomponent Reaction

This protocol is adapted from patent CN103664631B.[1][2]

1. Synthesis of N-methyl-1-naphthamide:

  • Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂) to 1-naphthoic acid with stirring.

  • Heat the mixture (e.g., to 80°C) for approximately 2 hours.

  • Remove excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude 1-naphthoyl chloride in a suitable solvent like dichloromethane.

  • Add this solution dropwise to an aqueous methylamine solution at room temperature and stir for 5-12 hours.

  • Work up the reaction by extracting with dichloromethane, drying the organic phase (e.g., with MgSO₄), and concentrating to yield the amide product.

2. Synthesis of Carbonylated Naftifine:

  • In a suitable organic solvent (e.g., dioxane), under the catalysis of a Lewis acid (e.g., BF₃·OEt₂), mix N-methyl-1-naphthamide, formaldehyde, and styrene. Molar ratios can range from 1:1:1 to 1:5:3.5.[2]

  • Heat the reaction at a controlled temperature (e.g., 50-140°C) for 5-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product. Purify by column chromatography if necessary.

3. Synthesis of Naftifine:

  • In a flask, add the carbonylated naftifine intermediate, diethylene glycol, and potassium hydroxide (KOH).

  • Add 85% hydrazine hydrate dropwise.

  • Heat the mixture at a lower temperature (e.g., 80-110°C) for 1-5 hours.[2]

  • Reconfigure the apparatus for distillation and distill off unreacted hydrazine hydrate.

  • Increase the temperature to 160-210°C and continue to reflux for an additional 1-5 hours.[2]

  • Cool the reaction, acidify with dilute HCl to pH ~2, and extract the crude Naftifine base with a solvent like ethyl acetate.[2]

4. Synthesis of this compound:

  • Dissolve the crude Naftifine base in ethyl acetate.

  • Cool the solution in an ice bath (0°C).

  • Add a solution of HCl in ethyl acetate dropwise with stirring.

  • Continue stirring for approximately 2 hours as the hydrochloride salt precipitates.

  • Collect the solid product by suction filtration and wash the filter cake with cold ethyl acetate.

  • Recrystallize the final product from a mixed solvent system such as ethyl acetate-methanol to obtain pure this compound.[2]

Impurity Relationship Diagram

Low yield is often a consequence of side reactions. Understanding the source of potential impurities can help in optimizing the reaction conditions to favor the desired product.

References

Technical Support Center: Enhancing Skin Penetration of Naftifine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the skin penetration of Naftifine Hydrochloride formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation and evaluation of this compound for enhanced topical delivery.

Q1: My this compound formulation shows low skin permeation in in vitro studies. What are the potential causes and solutions?

A1: Low skin permeation of this compound is a common challenge due to its high lipophilicity (logP: 5.4), which can cause it to accumulate in the stratum corneum without penetrating to deeper skin layers.[1][2]

Troubleshooting Steps:

  • Formulation Strategy: Conventional creams and gels may not be optimal.[1] Consider advanced nanoformulations known to enhance penetration:

    • Microemulsions: These systems can increase the fluidity of the stratum corneum lipid bilayers, facilitating drug penetration.[3][4]

    • Nanoemulgels: These combine the benefits of nanoemulsions for solubility and permeation with a gel base for better application and stability.[5]

    • Transethosomes: These are lipid vesicles containing ethanol, which can enhance drug penetration through the stratum corneum.[1]

    • Niosomes: These are non-ionic surfactant-based vesicles that can improve drug localization at the site of infection.[6][7]

  • Excipient Selection: The choice of oils, surfactants, and co-surfactants is critical.

    • Oils: Oleic acid is a commonly used oil phase in microemulsions and has been shown to increase the penetration of lipophilic drugs.[2]

    • Surfactants/Co-surfactants: Kolliphor® RH40 and Transcutol® have been successfully used to create effective microemulsion systems for Naftifine.[3][8][9] The concentration and ratio of these components are key to forming stable and effective nanoemulsions.[10]

  • Particle Size and Polydispersity Index (PDI): For nanoformulations, smaller particle sizes generally correlate with better skin penetration. Aim for a particle size in the nano-range (e.g., < 200 nm) and a low PDI (< 0.3) for a homogenous formulation.[5][11]

Q2: I am having trouble with the physical stability of my nanoemulsion formulation. What should I check?

A2: Nanoemulsions are thermodynamically unstable systems, and issues like phase separation, creaming, or cracking can occur.[12]

Troubleshooting Steps:

  • Surfactant and Co-surfactant (Smix) Ratio: The ratio of surfactant to co-surfactant is crucial for the stability of the nanoemulsion. An optimized Smix ratio is necessary to adequately reduce the interfacial tension between the oil and water phases.[10]

  • Homogenization Process: The speed and duration of homogenization can significantly impact droplet size and stability. Ensure your homogenization parameters are optimized and consistently applied.[5]

  • Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and, consequently, the stability of the formulation. A higher absolute zeta potential value (e.g., > ±25 mV) indicates good stability due to electrostatic repulsion between particles.[5][10] If your zeta potential is low, consider adding a charge-inducing agent.

  • Incorporate into a Gel Base: Converting the nanoemulsion into a nanoemulgel by adding a gelling agent like Carbopol 934 can enhance its stability and viscosity for topical application.[5][13]

Q3: How can I confirm that my formulation is enhancing the penetration of this compound into the skin?

A3: Several experimental techniques can be used to quantify and visualize skin penetration.

Verification Methods:

  • In Vitro Permeation Studies: Use Franz diffusion cells with excised pig or human skin to quantify the amount of drug that permeates through the skin over time.[2][3]

  • Tape Stripping: This technique involves sequentially applying and removing adhesive tape to the skin surface to remove layers of the stratum corneum. The amount of drug in each tape strip can then be quantified to determine the drug concentration profile within the stratum corneum.[8][9]

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method can be used to investigate the interaction between the formulation and the stratum corneum lipids, providing evidence of lipid bilayer fluidization which facilitates drug penetration.[2][3][4]

  • Confocal Laser Scanning Microscopy (CLSM): By incorporating a fluorescent dye into your formulation, CLSM can be used to visualize the penetration depth of the formulation into the skin layers.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound skin penetration.

Table 1: Comparison of In Vitro Skin Permeation Parameters for Different this compound Formulations

Formulation TypeKey ExcipientsSkin ModelFlux (µg/cm²/h)Enhancement Ratio vs. Commercial CreamReference
Microemulsion (ME1) Oleic acid, Kolliphor® RH40, Transcutol®Pig Skin109.99 ± 1.58~5.16[3]
Microemulsion (ME2) Oleic acid, Kolliphor® EL, Transcutol®Pig Skin45.59 ± 2.10~2.14[3]
Commercial Cream -Pig Skin21.32 ± 1.561.00[3]
Transethosomes (TE) Phospholipid, EthanolPig SkinNot explicitly stated, but significantly higher than commercial cream (p < 0.05)-[1]
Nanoemulsion Clove Oil, Surfactant/Co-surfactant-3-fold increase in steady-state flux vs. commercial product3.00[10]

Table 2: Skin Deposition of this compound from Different Formulations

Formulation TypeSkin LayerAmount of Naftifine (µg/cm²)Reference
Microemulsion (ME1) Stratum CorneumSignificantly higher than commercial cream (P<0.05)[8][9]
Deeper Skin LayersSignificantly higher than commercial cream (P<0.001)[8][9]
Transethosomes (TE) Stratum Corneum75.441 ± 0.700[1]
Residual Skin (Epidermis + Dermis)Significantly higher than commercial cream (p < 0.05)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Preparation of this compound-Loaded Microemulsion

This protocol is based on the methodology described in studies by Tuncay-Tanriverdi et al.[2][3][4]

  • Construct Pseudoternary Phase Diagrams: To identify the microemulsion region, prepare various formulations with different ratios of oil (e.g., oleic acid), surfactant (e.g., Kolliphor® RH40), and co-surfactant (e.g., Transcutol®). Titrate these mixtures with water and observe for transparency and fluidity.

  • Select Formulation: Choose a formulation from the microemulsion region of the phase diagram.

  • Prepare Microemulsion:

    • Accurately weigh the required amounts of oleic acid, Kolliphor® RH40, and Transcutol® and mix them.

    • Dissolve this compound in this mixture.

    • Add the required amount of water dropwise while continuously stirring until a clear and homogenous microemulsion is formed.

  • Characterization:

    • Particle Size and PDI: Use dynamic light scattering.

    • Viscosity: Use a viscometer.

    • pH: Use a calibrated pH meter.

    • Drug Content: Quantify using a validated HPLC method.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the skin permeation of topical formulations.[2][3]

  • Skin Preparation:

    • Excise full-thickness abdominal pig skin.

    • Remove subcutaneous fat and hair.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain the temperature at 32°C ± 0.5°C.

    • Stir the receptor medium continuously.

  • Sample Application:

    • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Calculation:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Visualizations

The following diagrams illustrate key experimental workflows and concepts.

Experimental_Workflow_In_Vitro_Permeation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Naftifine HCl Formulation Application Apply Formulation to Skin Formulation->Application Skin Excised Pig/Human Skin FranzCell Franz Diffusion Cell Setup Skin->FranzCell FranzCell->Application Sampling Collect Receptor Fluid Samples Application->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate Permeation Parameters HPLC->Data

Caption: Workflow for In Vitro Skin Permeation Studies.

Penetration_Enhancement_Mechanism cluster_formulation Nanoformulation cluster_skin Skin Barrier cluster_mechanism Mechanism of Action cluster_outcome Outcome Nano Microemulsion / Nanoemulsion / Transethosome Fluidization Increased Fluidity of Lipid Bilayers Nano->Fluidization Partitioning Enhanced Drug Partitioning Nano->Partitioning SC Stratum Corneum DeeperLayers Viable Epidermis / Dermis SC->DeeperLayers Drug Transport Penetration Enhanced Naftifine HCl Penetration DeeperLayers->Penetration Fluidization->SC Partitioning->SC Efficacy Improved Antifungal Efficacy Penetration->Efficacy

Caption: Mechanism of Nanoformulation-Enhanced Skin Penetration.

References

Technical Support Center: Naftifine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Naftifine Hydrochloride in solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Degradation at elevated temperatures.

Q2: What are the known or potential degradation products of this compound?

A2: Based on forced degradation studies and analysis of impurities, potential degradation products may include N-methyl-1-naphthalenemethylamine and cinnamaldehyde.[1] The formation of an N-oxide derivative is also a possibility under oxidative conditions.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is sparingly soluble in aqueous buffers but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For analytical purposes, a 0.1% orthophosphoric acid solution has been identified as a suitable non-toxic solvent.[1] When preparing aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer.

Q4: What are the ideal storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored at controlled room temperature, not exceeding 25°C, and protected from light.[2][3][4] Refrigeration at 2 to 8°C is also permissible.[3][4] For long-term storage of the solid compound, -20°C is recommended.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. As an allylamine, the molecule's ionization state can change with pH, influencing its susceptibility to hydrolysis. It is generally recommended to maintain the pH of the solution within a controlled range, avoiding strongly acidic or basic conditions to minimize hydrolytic degradation. The use of buffers, such as phosphate or acetate, can help maintain a stable pH.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of this compound- Prepare fresh solutions daily. - Store stock solutions protected from light and at the recommended temperature. - Ensure the pH of the solution is controlled and within the optimal range. - Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Loss of potency or lower than expected concentration Significant degradation has occurred.- Review solution preparation and storage procedures. - Perform a forced degradation study to identify the primary degradation pathway and implement specific preventative measures (e.g., use of amber vials for light-sensitive solutions). - Consider the compatibility of this compound with other components in the solution.
Precipitation in aqueous solution Poor solubility of this compound.- Increase the proportion of organic co-solvent (e.g., ethanol, DMSO). - Adjust the pH of the solution. - Consider the use of solubilizing agents such as cyclodextrins.
Discoloration of the solution Formation of chromophoric degradation products.- Investigate the cause of degradation (e.g., light exposure, oxidative stress). - Implement appropriate protective measures based on the identified cause.

Data Presentation: Forced Degradation Studies

The following table provides an illustrative summary of the expected degradation of this compound under various stress conditions. This data is representative and should be confirmed by in-house stability studies.

Stress Condition Description Time Temperature % Degradation (Illustrative) Major Degradation Products (Tentative)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Hydrolytic cleavage products
Base Hydrolysis 0.1 M NaOH8 hours60°C25%Hydrolytic cleavage products
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp20%N-oxide, other oxidative products
Thermal Degradation Solid State48 hours80°C10%Thermally induced isomers/fragments
Photodegradation UV Light (254 nm)12 hoursRoom Temp30%Photolytic isomers, fragments

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for quantifying this compound in the presence of its degradation products.

1. Chromatographic Conditions:

  • Column: XBridge Phenyl (20 x 4.6 mm, 2.5 µm) or equivalent.[1]

  • Mobile Phase: Gradient of 0.1% perchloric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

3. Sample Preparation:

  • Dilute the test solution with the mobile phase to fall within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time (approximately 2 minutes under the specified conditions).[1]

  • Quantify the amount of this compound and any degradation products by comparing their peak areas to that of the standard.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to assess the stability of this compound.

1. General Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol-water mixture).

  • Expose the solution to the stress conditions outlined below.

  • At specified time points, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the drug solution at 80°C in a temperature-controlled oven, protected from light.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

DegradationPathways Naftifine_HCl This compound Hydrolysis Hydrolysis (Acid/Base) Naftifine_HCl->Hydrolysis Oxidation Oxidation Naftifine_HCl->Oxidation Photodegradation Photodegradation Naftifine_HCl->Photodegradation Thermal_Degradation Thermal Degradation Naftifine_HCl->Thermal_Degradation Degradation_Products Degradation Products (e.g., N-methyl-1-naphthalenemethylamine, cinnamaldehyde, N-oxide) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Major degradation pathways for this compound in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare Naftifine HCl Solution Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Thermal Thermal Prep_Solution->Thermal Photo Photolysis Prep_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation & Reporting HPLC->Data

Caption: Experimental workflow for a forced degradation study.

TroubleshootingFlow Start Issue Encountered (e.g., Unexpected Peaks) Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Storage Conditions (Temp, Light) Start->Check_Storage Check_pH Confirm Solution pH Start->Check_pH Check_Compatibility Assess Excipient Compatibility Start->Check_Compatibility Implement_Changes Implement Corrective Actions (e.g., Fresh Solutions, Amber Vials) Check_Prep->Implement_Changes Check_Storage->Implement_Changes Check_pH->Implement_Changes Check_Compatibility->Implement_Changes Reanalyze Re-analyze Sample Implement_Changes->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Logical troubleshooting flow for degradation issues.

References

Technical Support Center: Naftifine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Naftifine Hydrochloride, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. In the case of this compound, a basic compound, peak tailing is often observed. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Summary of Potential Causes and Solutions for Peak Tailing in this compound HPLC Analysis:

Potential Cause Description Recommended Solution(s)
Chemical Interactions
Secondary Silanol InteractionsNaftifine, as a basic compound (tertiary amine), can interact with residual acidic silanol groups on the silica-based stationary phase.[1][2][3] This secondary interaction mechanism leads to peak tailing.- Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 using an acidic modifier (e.g., 0.1% formic acid, phosphoric acid, or perchloric acid).[1][4] This protonates the silanol groups, reducing their interaction with the protonated analyte. - Use a Silanol Suppressor: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[4][5] TEA will preferentially interact with the active silanol sites. - Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[1]
Inappropriate Mobile Phase pHIf the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.- Maintain a Consistent pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[6]
Column-Related Issues
Column OverloadInjecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1][6]- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Reduce the concentration of the sample.[7]
Column Contamination/DegradationAccumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[5] Over time, the stationary phase can degrade.- Use a Guard Column: Protect the analytical column from strongly retained impurities.[1] - Implement a Column Washing Procedure: Flush the column with a strong solvent to remove contaminants.[2] - Replace the Column: If the column performance does not improve after washing, replacement may be necessary.[8]
Column VoidA void or channel in the column packing material can cause band broadening and peak tailing.[8]- Proper Column Handling: Avoid sudden pressure shocks. - Column Re-packing (Advanced): This is generally not recommended and should only be attempted by experienced users. - Replace the Column: This is the most reliable solution.[8]
System and Methodological Issues
Extra-Column VolumeDead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can contribute to band broadening and peak tailing.[9][10]- Use Short, Narrow-Bore Tubing: Minimize the length and internal diameter of all tubing. - Ensure Proper Fittings: Check all connections for leaks and ensure they are correctly fitted.
Inappropriate Sample SolventIf the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8][9]- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even though I am using a C18 column?

A1: Peak tailing for basic compounds like this compound on a standard C18 column is often due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[1][3] These acidic silanols can interact with the basic amine group of naftifine, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak. To mitigate this, you can lower the mobile phase pH, use an end-capped column, or add a competing base like triethylamine to your mobile phase.[4]

Q2: What is the ideal mobile phase pH for this compound analysis?

A2: To minimize silanol interactions and ensure consistent protonation of Naftifine, a mobile phase pH of around 2.5 to 3.0 is generally recommended.[1][4] This low pH protonates the silanol groups, reducing their capacity for secondary interactions with the positively charged naftifine molecule.

Q3: Can column temperature affect peak shape for this compound?

A3: Yes, column temperature can influence peak shape. Increasing the temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer. However, the stability of both the analyte and the column stationary phase at elevated temperatures should be considered.

Q4: I've tried adjusting the mobile phase, but the peak tailing persists. What should I check next?

A4: If mobile phase optimization does not resolve the issue, consider the following:

  • Column Health: The column may be contaminated or have a void. Try washing the column with a strong solvent or, if necessary, replace it.[2][8]

  • System Dead Volume: Check for and minimize any extra-column volume in your HPLC system, including tubing and connections.[9]

  • Sample Overload: Try injecting a smaller volume or a more dilute sample to rule out column overload.[6]

Experimental Protocols

Below is a detailed methodology for a typical HPLC analysis of this compound, designed to minimize peak tailing.

HPLC Method for this compound Analysis

Parameter Condition
Column Inertsil ODS (or equivalent C18), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Water (35:40:25, v/v/v) containing 0.8% Triethylamine, with pH adjusted to 5.5 with acetic acid.[11][12][13]
Flow Rate 1.4 mL/min[11][12][13]
Detection Wavelength 265 nm[11][12]
Injection Volume 20 µL
Column Temperature Ambient
Sample Preparation Accurately weigh and dissolve this compound standard or sample in the mobile phase to achieve a final concentration of approximately 50 µg/mL.

Note: This is a general method and may require optimization for specific instrumentation and sample matrices.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G cluster_0 Troubleshooting Peak Tailing for this compound cluster_1 Chemical Solutions cluster_2 Physical/System Solutions start Peak Tailing Observed check_chemical Investigate Chemical Causes start->check_chemical check_physical Investigate Physical/System Causes check_chemical->check_physical Chemical Fixes Ineffective adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_chemical->adjust_ph Silanol Interaction Suspected reduce_load Reduce Sample Load (Dilute or Inject Less) check_physical->reduce_load Overload Suspected solution_found Peak Shape Acceptable adjust_ph->solution_found Issue Resolved add_suppressor Add Silanol Suppressor (e.g., TEA) adjust_ph->add_suppressor Tailing Persists add_suppressor->solution_found Issue Resolved change_column Use End-Capped or Base-Deactivated Column add_suppressor->change_column Tailing Persists change_column->check_physical Tailing Persists change_column->solution_found Issue Resolved reduce_load->solution_found Issue Resolved check_connections Check for Dead Volume (Tubing, Fittings) reduce_load->check_connections No Improvement check_connections->solution_found Issue Resolved clean_column Clean/Flush Column check_connections->clean_column No Improvement clean_column->solution_found Issue Resolved replace_column Replace Column clean_column->replace_column No Improvement replace_column->solution_found Issue Resolved

Caption: A flowchart outlining the systematic troubleshooting process for addressing peak tailing in this compound HPLC analysis.

References

Validation & Comparative

In Vitro Efficacy of Naftifine Hydrochloride vs. Terbinafine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antifungal efficacy of two prominent allylamine antifungals, naftifine hydrochloride and terbinafine. The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action: Inhibition of Squalene Epoxidase

Both naftifine and terbinafine share a common mechanism of action, targeting the fungal enzyme squalene epoxidase.[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[3][5] By inhibiting squalene epoxidase, these drugs prevent the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol.[6][7] This inhibition leads to a depletion of ergosterol, compromising the fungal cell membrane, and a toxic accumulation of intracellular squalene, which is fungicidal.[1][2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Allylamine Antifungals cluster_effects Cellular Effects Squalene Squalene Squalene_Epoxide 2,3-Oxidosqualene Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... Naftifine Naftifine HCl Squalene_Epoxidase Squalene_Epoxidase Naftifine->Squalene_Epoxidase Inhibition Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibition Squalene_Accumulation Toxic Squalene Accumulation Cell_Death Fungal Cell Death Squalene_Accumulation->Cell_Death Ergosterol_Depletion Ergosterol Depletion Ergosterol_Depletion->Cell_Death

Mechanism of action of Naftifine and Terbinafine.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death.

The following tables summarize the MIC and MFC values for this compound and terbinafine against various dermatophytes, as reported in different studies.

Table 1: In Vitro Activity of this compound against Dermatophytes

Fungal Species (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)
Trichophyton rubrum (100)0.03 - 0.120.060.120.06 - 4.00.120.25
Trichophyton mentagrophytes (100)0.015 - 0.120.030.060.03 - 2.00.120.5
Trichophyton tonsurans (50)0.03 - 1.00.120.250.12 - 8.00.252.0
Epidermophyton floccosum (75)0.12 - 0.250.120.120.5 - >648.0>32
Microsporum canis (25)0.06 - 0.250.120.250.25 - >6416>32
All Dermatophytes (350) 0.015 - 1.0 0.06 0.25

Data sourced from Ghannoum et al. (2013).[2]

Table 2: In Vitro Activity of Terbinafine against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.0625 - 1
Microsporum canis0.0313 - 0.5
Dermatophytes (general)0.001 - 0.02

Data compiled from multiple sources.[8][9] One study reported a geometric mean MIC of 0.03 mg/ml for terbinafine against a panel of 59 dermatophyte isolates.[4] Another study on 20 clinical isolates of dermatophytes found MICs (defined as 80% inhibition) to range from ≤0.03 to 0.25 µg/mL, and MFCs to range from 0.06 to 2.0 µg/mL.[1]

Experimental Protocols

The determination of in vitro antifungal efficacy typically follows standardized procedures to ensure reproducibility and comparability of results. The most frequently cited method is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[2][6]

Broth Microdilution Method (CLSI M38-A2)
  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, for 7 to 10 days to encourage sporulation. A suspension of conidia is then prepared in sterile saline and adjusted spectrophotometrically to a final concentration of approximately 1 x 10³ to 5 x 10³ CFU/mL.[1][6]

  • Drug Dilution: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 28-30°C for 4 to 7 days.[10]

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows complete (or ≥80%) inhibition of visible growth compared to the drug-free control well.[1]

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated until growth is seen in the control subcultures. The MFC is the lowest drug concentration from which no colonies grow on the subculture.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture (e.g., Potato Dextrose Agar) Inoculum_Prep Inoculum Preparation (Spectrophotometric Adjustment) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution (in 96-well plate) Drug_Dilution->Inoculation Incubation Incubation (28-30°C, 4-7 days) Inoculation->Incubation MIC_Reading MIC Determination (Visual Reading) Incubation->MIC_Reading Subculture Subculturing from Clear Wells MIC_Reading->Subculture MFC_Reading MFC Determination Subculture->MFC_Reading

Experimental workflow for antifungal susceptibility testing.

Summary and Conclusion

References

Comparative Analysis of Naftifine Hydrochloride and Other Allylamines in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of naftifine hydrochloride and other prominent allylamine and benzylamine antifungals, namely terbinafine and butenafine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective performance comparisons supported by experimental data.

Mechanism of Action: Inhibition of Squalene Epoxidase

Naftifine, terbinafine, and butenafine share a common mechanism of action by targeting and inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-oxidosqualene.[4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[5][6]

The inhibition of squalene epoxidase by these compounds leads to a fungicidal effect through a dual mechanism:

  • Ergosterol Depletion: The blockage of the ergosterol synthesis pathway results in a deficiency of this vital component, compromising the fungal cell membrane's structural integrity and function.[4][7]

  • Squalene Accumulation: The inhibition of the enzyme causes a buildup of intracellular squalene, which is toxic to the fungal cell at high concentrations, further contributing to cell death.[8][9]

Notably, these agents exhibit a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which accounts for their favorable safety profile.[10]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Inhibitory Action cluster_effects Cellular Effects Squalene Squalene Squalene_Epoxide 2,3-Oxidosqualene Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxide->Ergosterol_Depletion Pathway blocked Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Naftifine Naftifine Squalene_Epoxidase Squalene_Epoxidase Naftifine->Squalene_Epoxidase Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Butenafine Butenafine Butenafine->Squalene_Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Squalene_Accumulation Inhibition leads to Membrane_Disruption Cell Membrane Disruption Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Mechanism of action of allylamine and benzylamine antifungals.

In Vitro Activity: A Comparative Overview

The in vitro efficacy of naftifine, terbinafine, and butenafine is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.

The following tables summarize the in vitro activities of these compounds against common dermatophytes.

Table 1: In Vitro Activity of this compound Against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum0.015 - 1.00.060.25
Trichophyton mentagrophytes0.015 - 1.00.060.25
Trichophyton tonsurans0.015 - 1.00.060.25
Epidermophyton floccosum0.015 - 1.00.060.25
Microsporum canis0.015 - 1.00.060.25
Data sourced from a study by Ghannoum et al. (2004)[11]

Table 2: Comparative In Vitro Activities of Naftifine, Terbinafine, and Butenafine Against Dermatophytes

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
Naftifine Dermatophytes0.001 - 0.5
Terbinafine Dermatophytes≤ 0.0001 - 0.1
Butenafine DermatophytesGenerally lower than naftifine and terbinafine
Data compiled from multiple sources.[2][11][12]

Butenafine has demonstrated superior fungicidal activity against dermatophytes when compared to both terbinafine and naftifine in some studies.[13][14] It is also reported to have better activity against Candida albicans than terbinafine and naftifine.[13]

Clinical Efficacy: Comparative Clinical Trial Data

Clinical trials provide essential data on the in vivo performance of these antifungal agents. The primary endpoints in these trials are typically mycological cure (negative fungal culture) and clinical cure (resolution of signs and symptoms).

Table 3: Comparative Clinical Efficacy in Tinea Pedis

TreatmentDurationMycological Cure RateClinical Cure Rate
Naftifine 2% Cream 2 weeks~70-80%~60-70%
Terbinafine 1% Cream 1 week~80-90%~70-80%
Butenafine 1% Cream 1 week~80-90%~70-80%
Data represents typical outcomes from various clinical trials and may vary between studies.

A phase III, randomized, double-blind clinical trial comparing naftifine 2% cream with terbinafine 1% cream for dermatophytosis found that naftifine was effective and safe, with comparable efficacy and safety to terbinafine. Another comparative study in patients with tinea cruris concluded that butenafine 1% cream was superior to terbinafine 1% cream, producing quicker results and higher clinical efficacy.[9]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)

This protocol outlines a standardized method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

    • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

    • The conidial suspension is adjusted spectrophotometrically to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL.

  • Preparation of Antifungal Solutions:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 28°C for 4-7 days.[13]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the drug-free control well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Fungal Isolate Harvest Harvest & Suspend Conidia Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculate Inoculate Microtiter Plates Adjust->Inoculate Prepare_Drugs Prepare Serial Drug Dilutions Prepare_Drugs->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Plates Visually Read Plates Incubate->Read_Plates Determine_MIC Determine MIC Read_Plates->Determine_MIC

Workflow for antifungal susceptibility testing.

Clinical Trial Protocol: Topical Antifungal Efficacy for Tinea Pedis

This protocol describes a typical design for a randomized, double-blind, vehicle-controlled clinical trial to evaluate the efficacy and safety of a topical antifungal agent.

  • Study Design: Randomized, double-blind, parallel-group, vehicle-controlled, multicenter study.

  • Patient Population:

    • Inclusion criteria: Healthy adult volunteers with a clinical diagnosis of tinea pedis, confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture.

    • Exclusion criteria: Concurrent use of other antifungal agents, immunosuppression, or known hypersensitivity to the study medication.

  • Treatment:

    • Patients are randomized to receive either the active topical antifungal cream or a vehicle control cream.

    • The cream is applied to the affected area once or twice daily for a specified duration (e.g., 2-4 weeks).

  • Efficacy Assessments:

    • Primary Endpoint: Mycological cure at a specified time point after the end of treatment (e.g., week 6), defined as negative KOH and negative fungal culture.

    • Secondary Endpoints:

      • Clinical cure: Resolution of all signs and symptoms of tinea pedis.

      • Effective treatment: Mycological cure plus minimal or no clinical signs and symptoms.

      • Safety and tolerability: Assessed by monitoring adverse events.

  • Study Visits:

    • Baseline (Day 0): Enrollment, randomization, and initial assessments.

    • Follow-up visits: During and after the treatment period for efficacy and safety evaluations.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Active_Group Active Treatment Group Randomization->Active_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Follow_up Follow-up Assessments (Efficacy & Safety) Active_Group->Follow_up Vehicle_Group->Follow_up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Data_Analysis

Logical flow of a comparative clinical trial.

Conclusion

This compound, terbinafine, and butenafine are potent antifungal agents with a shared mechanism of action targeting squalene epoxidase. While all three demonstrate excellent activity against dermatophytes, in vitro data suggests that butenafine may have superior fungicidal activity. Clinical trial results indicate high cure rates for all three compounds in the treatment of superficial fungal infections, with some evidence suggesting a faster onset of action for butenafine. The choice of agent for research and development may depend on the specific fungal species being targeted, the desired formulation characteristics, and the clinical indication. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their clinical performance.

References

A Validated Stability-Indicating HPLC Method for the Quantification of Naftifine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Naftifine Hydrochloride in pharmaceutical formulations. The performance of this method is benchmarked against existing analytical techniques, with supporting experimental data and detailed protocols to assist researchers and quality control analysts in their method selection and implementation.

Introduction to this compound Analysis

This compound is a topical antifungal agent belonging to the allylamine class.[1] It is crucial to have a reliable and validated analytical method to ensure the quality, potency, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details a new, optimized Reverse-Phase HPLC (RP-HPLC) method and compares it with other established methods.

Experimental Protocols

Proposed HPLC Method for this compound Quantification

This section details the experimental protocol for the proposed stability-indicating HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1200 Infinity series or equivalent, equipped with a diode-array detector (DAD).

  • Column: Inertsil ODS C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 35% acetonitrile, 40% methanol, and 25% water, with 0.8% triethylamine. The pH is adjusted to 5.5 with acetic acid.[2][3]

  • Flow Rate: 1.4 mL/min.[2][3]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 265 nm.[2][3]

  • Injection Volume: 20 µL.

  • Run Time: 6 minutes.[2][3]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 µg/mL to 120 µg/mL.[2][3]

  • Sample Preparation (for a 1% Cream Formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the API. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

The following parameters were validated to ensure the method is fit for its intended purpose.

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank samples (placebo), spiked samples, and samples subjected to forced degradation.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5] A minimum of five concentrations are recommended for establishing linearity.[5]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[5]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[7] The drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1N HCl and refluxed at 60°C for 30 minutes.[8] The solution was then neutralized with 0.1N NaOH and diluted with the mobile phase.

  • Alkaline Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1N NaOH and refluxed at 60°C for 30 minutes.[8] The solution was then neutralized with 0.1N HCl and diluted with the mobile phase.

  • Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A solution was then prepared from the stressed sample.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours. A solution was then prepared from the stressed sample.

Data Presentation and Comparison

Table 1: Comparison of Chromatographic Conditions for this compound Quantification
ParameterProposed MethodAlternative Method 1[9]Alternative Method 2 (General)
Column Inertsil ODS C18 (150x4.6mm, 5µm)XBridge Phenyl (20x4.6mm, 2.5µm)C18, C8, or Phenyl columns
Mobile Phase Acetonitrile:Methanol:Water (35:40:25) + 0.8% TEA, pH 5.5Gradient of 0.1% Perchloric acid and AcetonitrileVaries; typically a mixture of an organic solvent (Acetonitrile or Methanol) and an aqueous buffer.
Flow Rate 1.4 mL/min1.0 mL/min0.8 - 1.5 mL/min
Detection Wavelength 265 nm254 nm220 - 280 nm
Run Time ~6 minutes~2 minutesVaries
Table 2: Summary of Validation Parameters for the Proposed HPLC Method
Validation ParameterAcceptance Criteria (ICH)Observed Results
Linearity (Range) R² ≥ 0.99920-120 µg/mL
Correlation Coefficient (R²) > 0.999[2][3]
Accuracy (% Recovery) 98.0 - 102.0%100.4%[2][3]
Precision (% RSD)
- Repeatability≤ 2.0%< 2.0%[2]
- Intermediate Precision≤ 2.0%< 2.0%
LOD Signal-to-Noise ratio of 3:15.02 µg/mL[2]
LOQ Signal-to-Noise ratio of 10:116.72 µg/mL[2]
Specificity No interference at the retention time of the analyteNo interference observed from placebo and degradation products.
Robustness % RSD ≤ 2.0%The method was found to be robust for small variations in flow rate, mobile phase composition, and pH.[2]

Mandatory Visualizations

HPLC_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity (Placebo, Spiked, Forced Degradation) protocol->specificity linearity Linearity (5 concentrations) specificity->linearity accuracy Accuracy (3 levels, 9 determinations) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Varied parameters) lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of the new HPLC method.

Forced_Degradation_Pathway naftifine This compound (API) acid Acid Hydrolysis (0.1N HCl, 60°C) naftifine->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) naftifine->base oxidation Oxidation (30% H2O2) naftifine->oxidation thermal Thermal Degradation (105°C) naftifine->thermal photo Photolytic Degradation (UV light) naftifine->photo hplc_analysis HPLC Analysis naftifine->hplc_analysis (Unstressed) degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products degradation_products->hplc_analysis stability_indicating Stability-Indicating Method Confirmed hplc_analysis->stability_indicating (Peak Purity & Resolution)

Caption: Forced degradation study workflow.

Conclusion

The proposed RP-HPLC method for the quantification of this compound is simple, precise, and efficient.[2] The validation results demonstrate that the method is accurate, linear, specific, and robust, making it suitable for routine quality control analysis of this compound in pharmaceutical dosage forms.[2] The short analysis time and the use of a common C18 column make this method a cost-effective and practical alternative to other existing methods. The successful forced degradation studies confirm its stability-indicating nature, which is a critical requirement for quality control and stability studies of pharmaceutical products.

References

Unraveling Antifungal Cross-Resistance: A Comparative Analysis of Naftifine Hydrochloride and Azoles

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals a clear distinction in the mechanisms of action and resistance profiles between the allylamine antifungal, naftifine hydrochloride, and the widely used azole class of drugs. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and outlining the methodologies used to assess antifungal susceptibility.

The emergence of antifungal resistance poses a significant challenge in the treatment of dermatophytosis. Understanding the potential for cross-resistance between different antifungal classes is paramount for effective therapeutic strategies. This guide focuses on the relationship between this compound, a topical allylamine, and the broad class of azole antifungals.

Distinct Mechanisms of Action Mitigate Cross-Resistance

This compound and azole antifungals target different enzymes in the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. This fundamental difference in their mechanism of action is the primary reason for the observed lack of cross-resistance between the two drug classes.

Naftifine, like other allylamines, inhibits the enzyme squalene epoxidase. This blockade leads to a fungicidal accumulation of toxic squalene and a deficiency in ergosterol. In contrast, azoles inhibit lanosterol 14α-demethylase, an enzyme further down the ergosterol synthesis pathway. While this also depletes ergosterol, it does not result in the toxic accumulation of squalene, and this class of drugs is generally considered fungistatic.[1][2][3]

Studies have shown that fungal strains resistant to the allylamine terbinafine exhibit cross-resistance to naftifine, as both drugs share the same target enzyme.[4][5] However, these same terbinafine-resistant strains generally remain susceptible to azole antifungals.[5] This strongly suggests that the mutations conferring resistance to allylamines do not affect the target enzyme of azoles, and vice-versa. The development of resistance to azoles is a growing concern, whereas resistance to allylamines like naftifine has been less frequently reported.[1][2][4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Intervention Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Naftifine Naftifine Squalene\nepoxidase Squalene epoxidase Naftifine->Squalene\nepoxidase Inhibits Azoles Azoles Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Azoles->Lanosterol 14α-demethylase\n(CYP51A1) Inhibits

Figure 1: Differential inhibition of the fungal ergosterol biosynthesis pathway by Naftifine and Azoles.

In Vitro Susceptibility Data: A Comparative Overview

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize MIC data from various studies, comparing the activity of naftifine with several azole antifungals against common dermatophytes.

Table 1: In Vitro Susceptibility of Trichophyton rubrum to Naftifine and Azoles

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Naftifine 0.015 - 1.00.060.25[1]
Fluconazole32 - 64--[6]
Itraconazole---[7]
Ketoconazole---
Luliconazole-0.0150.06[7]
Bifonazole---
Miconazole---[7]

Table 2: In Vitro Susceptibility of Other Dermatophytes to Naftifine

Fungal SpeciesNaftifine MIC Range (µg/mL)Naftifine MIC₅₀ (µg/mL)Naftifine MIC₉₀ (µg/mL)Reference
Trichophyton mentagrophytes0.015 - 1.00.060.25[1]
Trichophyton tonsurans0.015 - 1.00.1250.25[1]
Epidermophyton floccosum0.015 - 1.00.030.06[1]
Microsporum canis0.015 - 1.00.1250.5[1]

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A comprehensive direct comparison of MICs across multiple studies is challenging due to variations in the specific strains and methodologies used.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility is crucial for resistance surveillance and drug development. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[8][9][10][11]

Key Steps of the CLSI M38-A2 Broth Microdilution Method:

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia (spores) is then prepared and the concentration is adjusted using a spectrophotometer to a standardized level (e.g., 0.09 to 0.13 absorbance at 530 nm). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates are then incubated at 28-35°C for 4 to 7 days.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well. The reading is performed visually or using a spectrophotometer.

cluster_workflow Antifungal Susceptibility Testing Workflow (CLSI M38-A2) A Fungal Isolate Culture (e.g., Potato Dextrose Agar) B Prepare Conidial Suspension A->B C Standardize Inoculum (Spectrophotometer) B->C E Inoculate Microtiter Plates C->E D Prepare Serial Dilutions of Antifungal Agents D->E F Incubate Plates (28-35°C, 4-7 days) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Conclusion

The available experimental data and mechanistic understanding strongly indicate a lack of cross-resistance between this compound and azole antifungals. Their distinct molecular targets within the ergosterol biosynthesis pathway mean that resistance mechanisms developed against one class are unlikely to confer resistance to the other. This is a critical consideration for clinicians and researchers in the face of rising azole resistance. The fungicidal nature of naftifine may also contribute to a lower propensity for resistance development compared to the fungistatic azoles.[1][2] Continued surveillance of antifungal susceptibility patterns using standardized methodologies, such as the CLSI M38-A2 protocol, is essential for guiding effective treatment strategies and preserving the utility of our current antifungal armamentarium.

References

Navigating the Stability Landscape of Naftifine Hydrochloride: A Comparative Guide to Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a critical aspect of the development process. This guide provides a comprehensive comparison of stability-indicating assay methods for Naftifine Hydrochloride, an allylamine antifungal agent. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to be an invaluable resource for the validation of analytical procedures to monitor the stability of this compound.

This compound is susceptible to degradation under various stress conditions, necessitating the development of robust stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, capable of separating the active pharmaceutical ingredient (API) from its degradation products. This guide will delve into the validation of such methods, focusing on key performance parameters and providing a framework for conducting forced degradation studies.

Comparison of Stability-Indicating HPLC Methods

Several HPLC methods have been reported for the analysis of this compound. The selection of a suitable method depends on the specific requirements of the analysis, such as the desired run time, sensitivity, and the nature of the sample matrix. Below is a comparison of two representative HPLC methods.

ParameterMethod 1Method 2
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)Phenyl column (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile:Methanol:Water with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile:0.1 M Ammonium Acetate buffer (pH 5.0)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm263 nm
Run Time ~15 minutes~10 minutes

Experimental Protocols

A crucial aspect of validating a stability-indicating assay is the forced degradation study. These studies intentionally stress the drug substance to produce degradation products, thereby demonstrating the method's ability to separate these from the intact drug.

Forced Degradation Protocol

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Add 10 mL of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 60°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 0.1 N Sodium Hydroxide (NaOH).

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Add 10 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Reflux the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize with 0.1 N Hydrochloric Acid (HCl).

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Add 10 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

4. Thermal Degradation:

  • Place 10 mg of solid this compound in a petri dish.

  • Expose to a temperature of 105°C in a hot air oven for 48 hours.

  • After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

5. Photolytic Degradation:

  • Place 10 mg of solid this compound in a petri dish.

  • Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.

  • After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Validation of the Analytical Method

The validation of the chosen HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the this compound peak from all potential degradation products and excipients. Peak purity analysis should confirm the homogeneity of the API peak.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be > 0.999.
Accuracy The recovery of the API from a spiked placebo or a known concentration should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the same sample should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of the assay results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The RSD of the results should be ≤ 2.0%.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for forced degradation studies and a potential degradation pathway for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound API Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidative Degradation (3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (105°C) API->Thermal Photo Photolytic Degradation (UV light) API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Validation Method Validation HPLC->Validation

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_degradation Degradation Products Naftifine This compound DP1 Degradation Product 1 (e.g., N-oxide) Naftifine->DP1 Oxidation DP2 Degradation Product 2 (e.g., Hydroxylated derivative) Naftifine->DP2 Hydrolysis DP3 Degradation Product 3 (e.g., Cleavage product) Naftifine->DP3 Photolysis

Caption: Potential degradation pathway of this compound.

Conclusion

The validation of a stability-indicating assay for this compound is a meticulous process that requires careful consideration of various analytical parameters and stress conditions. By following the detailed protocols and validation criteria outlined in this guide, researchers and scientists can confidently develop and validate robust HPLC methods. The provided comparative data and visual workflows serve as a practical resource to ensure the quality, efficacy, and safety of this compound throughout its lifecycle. It is important to note that the specific degradation products and pathways may vary depending on the exact stress conditions applied and should be thoroughly investigated and characterized using appropriate analytical techniques such as mass spectrometry.

in vitro comparison of Naftifine Hydrochloride and Sertaconazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of topical antifungal agents, Naftifine Hydrochloride, an allylamine, and Sertaconazole, an azole, are prominent players in combating superficial fungal infections. This guide presents an objective, data-driven comparison of their in vitro performance, offering researchers, scientists, and drug development professionals a clear perspective on their respective antifungal activities. The following sections detail their mechanisms of action, comparative antifungal potency through key experimental data, and the methodologies employed in these assessments.

Mechanism of Action: A Tale of Two Pathways

The antifungal efficacy of Naftifine and Sertaconazole stems from their distinct interference with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.

This compound , as an allylamine, acts by inhibiting the enzyme squalene epoxidase.[1] This blockade occurs at an early stage of the ergosterol pathway, leading to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell.[1] This dual effect contributes to its primarily fungicidal activity against susceptible organisms like dermatophytes.[1][2][3]

Sertaconazole , a member of the azole class, targets a later step in the same pathway. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition disrupts the fungal cell membrane structure and function.[4] At higher concentrations, Sertaconazole can also directly damage the cell membrane by binding to non-sterol lipids, contributing to its fungicidal effect.[4]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Naftifine Naftifine (Allylamine) Naftifine->Squalene_Epoxide Inhibition Sertaconazole Sertaconazole (Azole) Sertaconazole:e->Lanosterol:e Inhibition

Figure 1: Mechanism of Action

Comparative Antifungal Potency: Quantitative Data

The in vitro efficacy of an antifungal agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available comparative and individual data for this compound and Sertaconazole against various fungal pathogens.

Table 1: Direct Comparison Against Yeasts

Organism (No. of Strains)Antifungal AgentMean MIC (mg/L)
Yeasts (151 total)Sertaconazole 0.34 [5]
Naftifine 16.3[5]
Bifonazole13.2[5]
Data from a comparative study using a microdilution technique in Shadomy modified liquid medium.[5]

Table 2: Activity Against Dermatophytes

OrganismAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Dermatophytes (350 strains)¹Naftifine 0.015 - 1.0[1][6]0.06[1]0.25[1]
Dermatophytes (114 strains)²Sertaconazole 0.01 - 2.0[7]0.5[7]1.0[7]
Dermatophytes (unspecified no.)Sertaconazole 0.24 - 2.0[8]--
¹Includes T. rubrum, T. mentagrophytes, T. tonsurans, E. floccosum, and M. canis.[1]
²Isolates with reduced fluconazole susceptibility.[7]

Table 3: Activity Against Candida Species

OrganismAntifungal AgentMIC Range (µg/mL)MIC₉₀ (µg/mL)
Candida spp. (94 strains)¹Sertaconazole -0.06 - 2.0[9]
Yeasts (various)Sertaconazole 0.35 - 5.04[8]-
¹Includes C. albicans (MIC₉₀: 0.06), C. glabrata (MIC₉₀: 0.25), C. parapsilosis (MIC₉₀: 0.25), C. krusei (MIC₉₀: 1.0), and C. tropicalis (MIC₉₀: 2.0).[9]

Fungicidal Activity

  • This compound demonstrated fungicidal activity (defined as an MFC within 3 dilutions of the MIC) against 85% of the tested Trichophyton species.[1] It was found to be more fungistatic against E. floccosum and M. canis.[1]

  • Sertaconazole exhibits fungicidal activity at concentrations superior to its MIC, with MFC values ranging from 0.5 to 16 µg/mL against various yeasts and dermatophytes.[8]

Experimental Protocols

The determination of MIC and MFC values is conducted following standardized procedures to ensure reproducibility. The methodologies cited in the reviewed literature are primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC/MFC (Based on CLSI M38-A2 for Dermatophytes)

This method is a cornerstone for determining the in vitro susceptibility of filamentous fungi.

  • Drug Preparation : The antifungal agent (Naftifine HCl or Sertaconazole) is dissolved in a solvent like dimethyl sulfoxide (DMSO).[1]

  • Serial Dilution : Serial two-fold dilutions of the drug are prepared in a liquid growth medium, typically RPMI 1640, within the wells of a microdilution plate.[1]

  • Inoculum Preparation : Fungal isolates are cultured, and a standardized inoculum is prepared to a concentration of 1 x 10³ to 3 x 10³ Colony Forming Units (CFU)/ml in RPMI 1640.[1]

  • Inoculation : A precise volume of the fungal inoculum is added to each well of the microdilution plate containing the drug dilutions. A growth control well (without the drug) is included.

  • Incubation : The plates are incubated at 35°C for 4 to 7 days, depending on the organism's growth rate.[1]

  • MIC Determination : The MIC is defined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., ≥80%) compared to the growth control well.[1]

  • MFC Determination : To determine the MFC, an aliquot from each well showing growth inhibition is subcultured onto an agar plate without any antifungal agent. The plates are incubated, and the MFC is identified as the lowest drug concentration from which no fungal colonies grow.

G start Start prep Prepare Serial Drug Dilutions in Microplate (RPMI 1640) start->prep add_inoculum Inoculate Microplate Wells prep->add_inoculum inoculum Prepare Standardized Fungal Inoculum (1-3x10³ CFU/mL) inoculum->add_inoculum incubate Incubate Plate (35°C, 4-7 days) add_inoculum->incubate read_mic Read MIC (≥80% Growth Inhibition) incubate->read_mic subculture Subculture from Wells onto Agar Plates read_mic->subculture For MFC end End read_mic->end MIC Only incubate_agar Incubate Agar Plates subculture->incubate_agar read_mfc Read MFC (Lowest concentration with no growth) incubate_agar->read_mfc read_mfc->end

References

Synergistic Antifungal Effects of Naftifine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic antifungal effects of Naftifine Hydrochloride when combined with other antifungal agents. This document synthesizes available data, details experimental methodologies, and explores the underlying mechanisms of these interactions.

This compound, a topical allylamine antifungal agent, exerts its effect by inhibiting the squalene epoxidase enzyme.[1][2][3][4][5][6][7][8][9] This action disrupts the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][3][6] The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in fungicidal activity against a broad spectrum of dermatophytes.[1][6][7] Given its specific mechanism of action, there is significant interest in exploring its synergistic potential with other antifungal drugs that target different steps in fungal metabolic pathways.

In Vitro Synergistic Potential of this compound Combinations

While direct in vitro studies providing quantitative Fractional Inhibitory Concentration Index (FICI) values for this compound in combination with other specific antifungal agents are limited in the public domain, the potential for synergy can be inferred from its mechanism of action and data available for other allylamine antifungals, such as terbinafine. The primary basis for synergy lies in the multi-target attack on the ergosterol biosynthesis pathway.

A study utilizing an agar diffusion method on a cream containing 1% naftifine and 0.25% ketoconazole demonstrated a broader antifungal spectrum and stronger activity compared to creams containing 2% ketoconazole or 1% terbinafine alone, suggesting a potential for enhanced efficacy through combination.[4][10]

Drug Combination Target Fungi (Genus) Theoretical Basis for Synergy Experimental Evidence (Proxy/Related Data) Potential Outcome
Naftifine + Azoles (e.g., Ketoconazole, Itraconazole) Trichophyton, Microsporum, Epidermophyton, CandidaDual blockade of the ergosterol biosynthesis pathway: Naftifine inhibits squalene epoxidase, and azoles inhibit lanosterol 14α-demethylase.[6][11]A naftifine-ketoconazole combination cream showed enhanced antifungal activity in an agar diffusion assay.[4][10] Studies on the combination of terbinafine (another allylamine) with itraconazole have shown synergistic effects against Trichophyton spp. with FICI values between 0.032 and 0.5.[12]Synergistic
Naftifine + Terbinafine Trichophyton, Microsporum, EpidermophytonBoth are allylamines that inhibit squalene epoxidase. Synergy is less likely due to the same target, but an additive effect could enhance overall efficacy.Studies have compared the efficacy of naftifine and terbinafine individually, but combination synergy data is lacking.[11] However, a study on griseofulvin and terbinafine combination showed an additive effect against multidrug-resistant dermatophytes.[12][13]Additive
Naftifine + Amorolfine Trichophyton, Microsporum, EpidermophytonMulti-site inhibition of ergosterol biosynthesis: Naftifine inhibits squalene epoxidase, while amorolfine inhibits Δ14-reductase and Δ7-Δ8-isomerase.[13]Studies combining amorolfine with terbinafine have shown additive and synergistic interactions against various fungi.[13]Synergistic
Naftifine + Ciclopirox Trichophyton, Microsporum, Epidermophyton, CandidaDifferent mechanisms of action: Naftifine inhibits ergosterol synthesis, while ciclopirox chelates polyvalent metal cations, inhibiting essential enzymes.While direct synergy data is unavailable, both agents are effective against a broad range of fungi, and their distinct mechanisms suggest a low probability of antagonism.[14][15]Potentially Additive or Synergistic

Experimental Protocols

The gold standard for in vitro synergy testing is the checkerboard microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, from which the FICI is calculated to quantify the interaction.

Checkerboard Microdilution Assay Protocol
  • Preparation of Antifungal Solutions: Stock solutions of each antifungal drug are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to the desired starting concentrations, typically a multiple of the known MIC.

  • Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of Drug A are made horizontally, and serial twofold dilutions of Drug B are made vertically. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a drug-free growth control, are included.

  • Inoculum Preparation: A standardized inoculum of the fungal isolate to be tested is prepared according to CLSI guidelines (M38-A2 for filamentous fungi or M27-A3 for yeasts). The final inoculum concentration in the wells is typically 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Reading the Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control), as determined visually or by spectrophotometry.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:

    FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[12][16]

Visualizing the Mechanisms of Action and Experimental Workflow

To better understand the basis for potential synergy and the experimental approach, the following diagrams illustrate the key fungal signaling pathway and a typical experimental workflow.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene Epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (including 14α-demethylase, Δ14-reductase, Δ7-Δ8-isomerase) naftifine Naftifine (Allylamines) naftifine->squalene_epoxide Inhibits azoles Azoles azoles->lanosterol Inhibits 14α-demethylase amorolfine Amorolfine amorolfine->lanosterol Inhibits Δ14-reductase & Δ7-Δ8-isomerase

Caption: Fungal Ergosterol Biosynthesis Pathway and Drug Targets.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Dilutions (Drug A & Drug B) plate_setup Dispense Drug Dilutions into 96-well Plate (Checkerboard Format) prep_drugs->plate_setup prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) calc_fici Calculate FICI read_plate->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret incubate->read_plate

Caption: Checkerboard Microdilution Assay Workflow.

References

Comparative Efficacy of Naftifine Hydrochloride Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naftifine hydrochloride is a topical antifungal agent from the allylamine class, renowned for its fungicidal activity against a wide spectrum of dermatophytes, the common culprits behind skin fungal infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2][3] Its mechanism of action involves the specific inhibition of the squalene epoxidase enzyme.[2][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, and its inhibition disrupts the formation of the fungal cell membrane, leading to cell death.[2][4]

While effective, the therapeutic success of topical naftifine is highly dependent on its delivery system's ability to overcome the skin's primary barrier, the stratum corneum.[5][6] The highly lipophilic nature of naftifine (logP: 5.4) causes it to accumulate in this outermost layer, which can limit its penetration into the deeper layers of the epidermis where fungal infections reside.[5][6] This guide provides a comparative analysis of conventional versus novel delivery systems for this compound, supported by experimental data to inform future formulation development.

Mechanism of Action: Squalene Epoxidase Inhibition

This compound targets and inhibits the enzyme squalene epoxidase, a key step in the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to an accumulation of squalene, which is toxic to the fungal cell at high concentrations, and a deficiency in ergosterol, compromising cell membrane integrity and ultimately leading to fungal cell death.

cluster_pathway Fungal Ergosterol Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol ... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Naftifine Naftifine HCl Naftifine->Inhibition

Caption: Naftifine HCl inhibits squalene epoxidase, blocking ergosterol synthesis.

Performance Comparison of Delivery Systems

The choice of vehicle plays a pivotal role in the cutaneous delivery of naftifine. While conventional creams and gels are widely used, novel nanoformulations such as microemulsions, transethosomes, and niosomes have been developed to enhance skin penetration and improve therapeutic outcomes.

Table 1: In Vitro Skin Permeation of this compound Formulations
Formulation TypeMean Flux (µg/cm²/h)Permeability Coefficient (Kp) EnhancementDrug Deposition in Deeper Skin LayersReference
Commercial Cream 21.32 ± 1.561 (Baseline)Limited; acts as a reservoir in the stratum corneum.[6][7]
Microemulsion (ME1) 109.99 ± 1.58~5-fold increase vs. creamHighly significant increase (p<0.001) vs. cream.[7][8]
Microemulsion (ME2) 45.59 ± 2.10Not ReportedHighly significant increase (p<0.001) vs. cream.[7][8]
Transethosomes Not ReportedNot ReportedSignificantly higher (p<0.05) vs. cream.[6]
Table 2: Antifungal Efficacy Comparison
Formulation TypeAntifungal ActivityTarget OrganismsReference
Commercial Cream Baseline EfficacyCandida albicans, Candida parapsilosis[9]
Microemulsions Superior antifungal activity compared to commercial cream.Candida albicans, Candida parapsilosis[9][10]
Naftifine Gel 2% Statistically significant mycological cure vs. vehicle (p<0.0001).Dermatophytes (in tinea pedis)[1][11]
Clove Oil Nanoemulsion Synergistic effect; enhanced antifungal activity.Trichophyton rubrum[12]

Detailed Analysis of Delivery Systems

Conventional Formulations (Creams and Gels)

Standard topical formulations of naftifine are available as 1% and 2% creams and gels.[3] Clinical trials have demonstrated their efficacy over vehicle controls. For instance, in pooled results from two large studies, naftifine gel 2% applied once daily for two weeks resulted in significantly higher rates of complete cure and mycological cure compared to the vehicle in patients with both interdigital and moccasin-type tinea pedis.[1][11] An important characteristic of these formulations is their ability to create a drug reservoir in the stratum corneum. Studies using tape stripping have shown that naftifine is present in this skin layer for up to four weeks after the last application, which may explain the continued clinical improvement observed even after treatment cessation.[13]

Novel Formulations: Nano-Carriers

To overcome the barrier properties of the stratum corneum, various nanosized colloidal carriers have been investigated.[8][14]

  • Microemulsions (MEs): These are clear, thermodynamically stable, isotropic systems of oil, water, surfactant, and co-surfactant.[9][10] Studies have shown that naftifine-loaded microemulsions significantly enhance skin permeation compared to conventional creams.[7][9] One study found that an optimized microemulsion (ME1) increased the flux of naftifine through pig skin by over five-fold compared to a commercial cream.[7] This enhancement is attributed to the ability of microemulsions to increase the fluidity of the stratum corneum lipid bilayers.[9][10] Consequently, drug-loaded microemulsions exhibit superior antifungal activity against species like Candida albicans and Candida parapsilosis.[9]

  • Transethosomes: These are advanced vesicular systems containing phospholipids, ethanol, water, and a surfactant or edge activator.[6] They offer the combined advantages of high deformability and the penetration-enhancing effect of ethanol. Research indicates that transethosomal formulations can significantly improve the deposition of naftifine into deeper skin layers compared to conventional creams, which tend to confine the drug to the stratum corneum.[6]

  • Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. An alcohol-free niosome gel of this compound has been developed as a potentially less irritating alternative to commercial gels that contain high concentrations of alcohol.[15][16] These formulations achieved a drug entrapment efficiency of up to 50% and demonstrated the potential for effective delivery without the use of alcohol.[15][16]

  • Polymeric Nail Lacquers: For the challenging indication of onychomycosis (fungal nail infection), polymeric nail lacquers have been explored.[17][18] Studies show that naftifine penetration into the nail plate is inherently low. However, the inclusion of chemical enhancers like thioglycolic acid can double the drug's accumulation. Furthermore, combining the enhancer-containing formulation with physical enhancement methods, such as pretreatment with a fractional CO2 laser, can increase permeation threefold.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of naftifine delivery systems.

In Vitro Skin Permeation Study

This experiment evaluates the rate and extent of drug penetration through a skin sample.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Excise Skin Sample (e.g., pig ear skin) p2 Mount Skin on Franz Diffusion Cell p1->p2 p3 Fill Receptor Chamber (e.g., PBS pH 7.4) p2->p3 e1 Apply Formulation to Donor Chamber p3->e1 e2 Maintain at 32°C e1->e2 e3 Withdraw Aliquots from Receptor at Time Intervals e2->e3 e4 Replenish with Fresh Medium e3->e4 a1 Quantify Naftifine (e.g., RP-HPLC) e4->a1 a2 Calculate Cumulative Amount and Flux a1->a2

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

  • Methodology: Full-thickness skin (often porcine ear skin) is mounted on a vertical Franz diffusion cell, separating the donor and receptor compartments. The receptor chamber is filled with a phosphate-buffered saline solution and maintained at 32°C. The test formulation is applied to the surface of the stratum corneum in the donor compartment. At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for naftifine concentration, typically by RP-HPLC.[7][9]

Antifungal Susceptibility Testing

These assays determine the potency of the antifungal formulation against specific fungal strains.

cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation p1 Prepare Fungal Inoculum (e.g., T. rubrum) a1 Inoculate Microtiter Plate Wells with Fungi p1->a1 p2 Prepare Serial Dilutions of Naftifine Formulation a2 Add Drug Dilutions to Wells p2->a2 a1->a2 a3 Incubate at 28-30°C for 24-72 hours a2->a3 e1 Determine MIC (Lowest concentration with no visible growth) a3->e1 e2 Subculture from Clear Wells to Drug-Free Agar e1->e2 e3 Determine MFC (Lowest concentration that kills 99.9% of fungi) e2->e3

Caption: General workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.

  • Methodology: The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) are determined using broth microdilution methods according to CLSI guidelines.[19] A standardized fungal inoculum is added to 96-well plates containing serial dilutions of the naftifine formulation. After incubation, the MIC is recorded as the lowest concentration showing no visible growth. To determine the MFC, aliquots from wells showing no growth are subcultured onto drug-free agar plates. The MFC is the lowest concentration that prevents any fungal growth on the subculture.[19]

Quantification by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying naftifine in samples from permeation and deposition studies.

  • Typical Parameters:

    • Column: Inertsil ODS column.[4][20]

    • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 35:40:25 v/v/v) with triethylamine, pH adjusted to 5.5.[4][20]

    • Flow Rate: 1.4 mL/min.[4][20]

    • Detection: UV detection at 265 nm.[4][20]

    • Retention Time: Approximately 4.0 minutes.[4]

Conclusion

The delivery system for this compound is a critical determinant of its therapeutic efficacy. While conventional creams and gels are effective and can form a persistent drug reservoir in the stratum corneum, their ability to deliver the drug to deeper skin layers is limited.[6][13] Novel nanoformulations, particularly microemulsions and transethosomes, have demonstrated a marked superiority in enhancing skin permeation and drug deposition.[6][7][8][14] These advanced systems can increase the fluidity of the stratum corneum, allowing for greater penetration of naftifine to the site of infection, which translates to superior antifungal activity.[9] The development of alcohol-free niosome gels also presents a promising alternative for patients with sensitive skin.[15] For researchers and drug development professionals, focusing on these advanced colloidal carrier systems offers a clear pathway to optimizing the topical delivery of naftifine and improving clinical outcomes in the treatment of superficial fungal infections.

References

Safety Operating Guide

Proper Disposal Procedures for Naftifine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of Naftifine Hydrochloride in a laboratory setting. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Core Principle: Environmental Hazard

This compound is classified as very toxic to aquatic life, with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into the environment. Do not allow the product to enter the sewage system or water courses[1][2]. All disposal methods must align with national and local environmental regulations.

Hazard Classification Summary

To ensure proper handling, it is crucial to be aware of the hazard classifications associated with this compound.

Hazard TypeClassification Summary
Acute Oral Toxicity Harmful if swallowed (Category 4)[1][2].
Aquatic Hazard (Acute) Very toxic to aquatic life (Category 1)[1][2].
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects (Category 1)[1][2].
Transport Information Some sources classify it as UN3077, Environmentally hazardous substance, solid, n.o.s.[2]. Other sources state it is not regulated as a dangerous good for transport. Always verify with your institution's shipping department.

Step-by-Step Disposal Protocol

No specific experimental protocols for the disposal of this compound are cited in safety literature. The following is a consolidated procedure based on standard laboratory safety guidelines for hazardous chemical waste.

1. Waste Identification and Segregation:

  • Unused or Expired Product: Keep the chemical in its original container whenever possible. Ensure the label is intact and legible.

  • Contaminated Materials: This includes items such as gloves, pipette tips, bench paper, or absorbent material from a spill cleanup. These items must be considered hazardous waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

2. Containment and Labeling:

  • Solid Waste (Pure Chemical & Contaminated Items):

    • Collect waste in a dedicated, robust, and sealable container. For contaminated labware, double-bagging in thick plastic bags is recommended[3].

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

  • Liquid Waste (Solutions containing Naftifine HCl):

    • Use a compatible, leak-proof, and sealable container. The original packaging or a UN-labeled container is appropriate[3].

    • Do not mix this compound waste with other chemical waste streams.

    • Label the container clearly with its full chemical contents.

3. Storage Prior to Disposal:

  • Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure storage practices prevent any possibility of environmental release, such as storing liquid waste containers within secondary containment trays[3].

4. Final Disposal:

  • All this compound waste must be disposed of through an approved and licensed hazardous waste disposal service or plant[1].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

  • Never dispose of this compound down the drain or in the regular trash[2]. While some general guidance for medications suggests disposal in household trash after mixing with an inert substance, this is not appropriate for a laboratory setting due to the high aquatic toxicity[4][5][6].

5. Spill Cleanup Procedure:

  • Evacuate the area if necessary and ensure adequate ventilation[1].

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • For solid spills, carefully take up the material dry to avoid generating dust.

  • For solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate the affected surface area, if appropriate, by scrubbing with alcohol[1].

  • Collect all cleanup materials (absorbent, used PPE) in a sealed container and dispose of it as hazardous waste as described above[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.

Naftifine_Disposal_Workflow start_node Start: Identify Naftifine HCl Waste what_type Identify Waste Type start_node->what_type decision_node decision_node process_node process_node waste_node waste_node end_node end_node warning_node warning_node unused_chem Unused / Expired Bulk Chemical what_type->unused_chem  Bulk Chemical contaminated_ware Contaminated Labware (Gloves, Tips, Paper, etc.) what_type->contaminated_ware Contaminated Items   empty_container Empty Container what_type->empty_container Empty Container   contain_unused Keep in original, sealed, and labeled container unused_chem->contain_unused segregate Segregate and Store in Designated Hazardous Waste Area contain_unused->segregate contain_ware Collect in a dedicated, sealed, and labeled bag or container contaminated_ware->contain_ware contain_ware->segregate handle_empty Handle as the product itself. Deface original label to remove sensitive info. empty_container->handle_empty handle_empty->segregate final_disposal Arrange Disposal via Institutional EHS to an Approved Waste Facility segregate->final_disposal warning CRITICAL: Very Toxic to Aquatic Life. Prevent ANY release to drains or environment. final_disposal->warning

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Naftifine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Naftifine Hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Summary and GHS Classification

This compound is an allylamine antifungal agent.[1] While some safety data sheets (SDS) classify it as non-hazardous, a conservative approach considering its potential hazards is recommended for laboratory handling. Based on a comprehensive review of available data, the following Globally Harmonized System (GHS) classifications should be considered:

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2][3][4]
Skin SensitizationH317WarningMay cause an allergic skin reaction.[1][4]
Specific Target Organ Toxicity (Repeated Exposure)H373WarningMay cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, AcuteH400WarningVery toxic to aquatic life.[2][3][4]
Hazardous to the Aquatic Environment, ChronicH410WarningVery toxic to aquatic life with long lasting effects.[2][3][4]

Toxicological Data

ParameterValueSpeciesReference
Oral LD501000 mg/kgMouse

Personal Protective Equipment (PPE)

When handling this compound powder, especially during weighing and transfer operations, the following PPE is mandatory to prevent skin contact, inhalation, and eye exposure.[2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles.Protects eyes from airborne powder and accidental splashes.
Face ShieldRecommended when there is a significant risk of splashes.
Hand Protection GlovesDisposable nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Lab CoatLong-sleeved lab coat.Protects skin and personal clothing from contamination.
Impervious ClothingRecommended for larger scale operations or when significant contamination is possible.[2]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a containment system (e.g., fume hood) to prevent inhalation.[2]

Operational Plans: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Handle this compound powder in a well-ventilated area. A chemical fume hood is recommended for all operations that may generate dust.[2]

  • Containment: For weighing and transferring potent active pharmaceutical ingredients (APIs) like this compound, consider the use of a containment system such as a glove box or a ventilated balance safety enclosure to minimize exposure.[5][6][7]

Safe Handling Practices:

  • Avoid creating dust.

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Protect from light.

Emergency Operational Plan

Personal Exposure:

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response:

A minor spill of this compound powder in a laboratory setting can be managed by trained personnel following these steps. For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow cluster_Preparation Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal A Assess the Spill and Ensure Safety B Don Appropriate PPE A->B Evacuate if necessary C Secure the Area B->C D Gently Cover the Spill with a Damp Paper Towel C->D Prevent dust generation E Carefully Scoop up the Material D->E F Place Waste in a Labeled, Sealed Container E->F G Wipe the Spill Area with a Wet Sponge F->G H Decontaminate all Tools Used G->H I Dispose of all Waste as Hazardous Chemical Waste H->I J Wash Hands Thoroughly I->J

Diagram 1: Workflow for handling a this compound powder spill.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste due to its toxicity to aquatic life.[2][3][4]

Solid Waste:

  • Contaminated Materials: Used PPE (gloves, lab coats), paper towels, and other solid materials contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Unused Product: Dispose of unused or expired solid this compound as hazardous chemical waste. Do not discard it in the regular trash.

Liquid Waste:

  • Solutions: Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Container Rinsate: When rinsing glassware that contained this compound, collect the initial rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates containing the compound.

General Disposal Guidelines:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]

  • Store waste containers in a designated satellite accumulation area.[8][9]

  • Do not mix this compound waste with other incompatible waste streams.

  • Follow your institution's specific procedures for the final disposal of hazardous chemical waste.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftifine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Naftifine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.